Propane-1,3-diyl bis(4-aminobenzoate)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-aminobenzoyl)oxypropyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c18-14-6-2-12(3-7-14)16(20)22-10-1-11-23-17(21)13-4-8-15(19)9-5-13/h2-9H,1,10-11,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPACMOORZSDQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCOC(=O)C2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044960 | |
| Record name | 1,3-Propanediol, bis(4-aminobenzoate) | |
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Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White granules; [Sigma-Aldrich MSDS] | |
| Record name | 1,3-Propanediol, 1,3-bis(4-aminobenzoate) | |
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CAS No. |
57609-64-0 | |
| Record name | Trimethylene glycol di-p-aminobenzoate | |
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| Record name | Propane-1,3-diyl bis(4-aminobenzoate) | |
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| Record name | 1,3-Propanediol, 1,3-bis(4-aminobenzoate) | |
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| Record name | 1,3-Propanediol, bis(4-aminobenzoate) | |
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| Record name | Propane-1,3-diyl bis(4-aminobenzoate) | |
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| Record name | 1,3-PROPANEDIOL BIS(4-AMINOBENZOATE) | |
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Foundational & Exploratory
Propane-1,3-diyl bis(4-aminobenzoate) chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propane-1,3-diyl bis(4-aminobenzoate), a symmetrical aromatic diamine, is a compound of significant interest in polymer science and is gaining attention for its potential in materials science and as a precursor in pharmaceutical synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications. All quantitative data is presented in easily comparable tables, and key processes are visualized to facilitate understanding.
Chemical and Physical Properties
Propane-1,3-diyl bis(4-aminobenzoate) is a white to yellow-orange granular powder.[1] It is a non-hygroscopic compound that forms urethanes with good hydrolytic stability, and it exhibits resistance to dry heat aging as well as chemical and environmental factors.[2]
General Properties
| Property | Value | Source |
| CAS Number | 57609-64-0 | [2][3][4][5] |
| Molecular Formula | C₁₇H₁₈N₂O₄ | [1][5] |
| Molecular Weight | 314.34 g/mol | [1][2][3][5] |
| Appearance | Powder (Granular) | [2] |
| Color | White to Yellow to Orange | [1] |
| Amine Equivalent Weight | 157 | [2] |
Physical Properties
| Property | Value | Conditions | Source |
| Melting Point | 124-127 °C | (lit.) | [1][2][6] |
| Boiling Point | 454.02 °C | (rough estimate) | [1][7] |
| Density | 1.14 g/mL | at 25 °C (lit.) | [2] |
| Water Solubility | 4 mg/L | at 25 °C | [1] |
| logP | 2.63 | at 25 °C | [1] |
| pKa | 2.61 ± 0.10 | (Predicted) | [1] |
| Refractive Index | 1.5486 | (estimate) | [1] |
| Vapor Pressure | 9.998 hPa | at 21.1 °C | [1] |
Crystallographic Data
Single-crystal X-ray diffraction studies have revealed that Propane-1,3-diyl bis(4-aminobenzoate) crystallizes in the monoclinic crystal system.[3][8] The molecule adopts a 'V' shape, with the trimethylene unit assuming a gauche-gauche conformation.[8][9][10] Molecules are connected by N—H⋯O hydrogen bonds, forming chains.[8][9]
| Parameter | Value | Source |
| Crystal System | Monoclinic | [8] |
| a | 23.725 (5) Å | [8] |
| b | 4.5109 (9) Å | [8] |
| c | 8.2171 (17) Å | [8] |
| β | 107.173 (3)° | [8] |
| V | 840.2 (3) ų | [8] |
| Z | 2 | [8] |
| Radiation | Mo Kα | [8] |
| Temperature | 100 K | [8] |
Spectroscopic Data
The structural features of Propane-1,3-diyl bis(4-aminobenzoate) can be elucidated using various spectroscopic techniques.
Vibrational Spectroscopy (FTIR, Raman)
The key vibrational frequencies are associated with the N-H bonds of the primary amine, the C=O of the ester group, the C-O and C-N stretching, the aromatic C=C bonds, and the C-H bonds of the aliphatic chain.[3] The symmetric nature of the molecule influences the activity of these modes in IR and Raman spectra.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)
A common and efficient method for the synthesis of Propane-1,3-diyl bis(4-aminobenzoate) involves the reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane in an aprotic polar solvent.[3][12] This method provides high purity and yield by minimizing side reactions such as N-alkylation.[12]
3.1.1. Materials and Equipment
-
p-Aminobenzoic acid alkali metal salt (e.g., sodium p-aminobenzoate, potassium p-aminobenzoate)
-
1,3-Dihalogenated propane (e.g., 1,3-dichloropropane, 1-bromo-3-chloropropane)
-
Aprotic polar solvent (e.g., dimethyl sulfoxide, dimethylformamide)
-
Four-necked flask equipped with a thermometer, condenser, and stirrer
-
Heating and stirring apparatus
-
Filtration apparatus
-
Drying oven
3.1.2. Procedure
-
Charge a four-necked flask with the aprotic polar solvent, the p-aminobenzoic acid alkali metal salt, and the 1,3-dihalogenated propane. The solvent should be used in an amount that is 3 to 5 times the weight of the p-aminobenzoic acid alkali metal salt to allow for sufficient stirring.[12]
-
Heat the reaction mixture to a temperature between 60°C and 150°C, with a preferred range of 80°C to 130°C, while stirring.[12] Reaction times can vary, for example, 3 hours at 100°C.[12]
-
After the reaction is complete, the desired product can be isolated using one of the following methods:
-
Method A: Precipitation. Distill off the reaction solvent. Pour the residue into water to precipitate the crude product. Collect the crystals by filtration and dry them.[12]
-
Method B: Extraction and Recrystallization. After distilling off the reaction solvent, add a water-insoluble solvent (e.g., ethylene chloride, dichloroethane). Wash the organic layer with water. Recrystallize the product from the organic solvent, collect the crystals by filtration, and dry.[12]
-
Chemical Reactivity and Applications
The presence of both primary amino groups and ester functionalities makes Propane-1,3-diyl bis(4-aminobenzoate) a versatile molecule for chemical modifications.[3]
Key Reactions
-
Nucleophilic Substitution: The primary amino groups readily react with electrophiles such as isocyanates and epoxides. This reactivity makes the compound an effective chain extender and curative in the production of high-performance polymers like polyurethanes and epoxies.[3][5]
-
Schiff Base Formation: The amino groups can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines).[3][8][10] Given the presence of two primary amine groups, it can form bis-Schiff bases.[3]
-
Coordination Chemistry: The nitrogen atoms of the amino groups and the oxygen atoms of the carbonyl groups can act as donor sites, allowing the molecule to function as a ligand in the formation of coordination complexes with metal ions.[3]
Applications
-
Polymer Chemistry: It is used as a reactant with polyurethane and epoxide prepolymers.[5] It is also used to improve the flexibility of electrically conductive adhesives (ECAs), positively impacting their electrical, mechanical, and thermal properties.[3]
-
Materials Science: Research is ongoing into its use in developing new materials with specific functionalities, such as self-healing polymers and shape-memory materials.[13]
-
Pharmaceutical Research: Due to the presence of two 4-aminobenzoate groups, it serves as a building block for synthesizing more complex organic molecules, which is valuable in drug discovery.[13] While research suggests that similar structures may possess antimicrobial and anticancer properties, specific studies on the biological efficacy of Propane-1,3-diyl bis(4-aminobenzoate) are still emerging.[13]
Safety Information
-
Hazard Classification: Eye Irritant.
-
GHS Pictogram: GHS07.
-
Signal Word: Warning.
-
Hazard Statement: H319 (Causes serious eye irritation).
-
Precautionary Statement: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment: Dust mask type N95 (US), eyeshields, gloves.
-
Storage: Keep in a dark place, sealed in dry, room temperature.[6]
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not for human or veterinary use.[3] Always refer to the Safety Data Sheet (SDS) for complete and up-to-date safety information.
References
- 1. 57609-64-0 CAS MSDS (TRIMETHYLENE BIS(4-AMINOBENZOATE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1,3-Propanediol bis(4-aminobenzoate) powder Granular, 98 57609-64-0 [sigmaaldrich.com]
- 3. Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 | Benchchem [benchchem.com]
- 4. 57609-64-0|Propane-1,3-diyl bis(4-aminobenzoate)|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. mt.alfa-chemical.com [mt.alfa-chemical.com]
- 7. Propan-1,3-diylbis(4-aminobenzoat) | 57609-64-0 [m.chemicalbook.com]
- 8. Propane-1,3-diyl bis(4-aminobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propane-1,3-diyl bis(4-aminobenzoate) - UM Research Repository [eprints.um.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US4476318A - Process for the preparation of 1,3-propanediol bis(p-aminobenzoate) - Google Patents [patents.google.com]
- 13. Buy Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 [smolecule.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of Propane-1,3-diyl bis(4-aminobenzoate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Propane-1,3-diyl bis(4-aminobenzoate). Leveraging data from single-crystal X-ray diffraction, this document elucidates the key structural features of the molecule in the solid state. Detailed experimental protocols for its synthesis are presented, alongside a discussion of relevant characterization techniques such as vibrational spectroscopy and computational modeling. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development.
Molecular Structure and Conformation
The molecular structure of Propane-1,3-diyl bis(4-aminobenzoate) (C₁₇H₁₈N₂O₄) has been definitively characterized using single-crystal X-ray diffraction.[1][2][3] The molecule exhibits a distinct "V" shape, a consequence of the conformational flexibility of the central propane-1,3-diyl linker.[1][2][3]
Crystal Structure Analysis
In the solid state, Propane-1,3-diyl bis(4-aminobenzoate) crystallizes in the monoclinic space group.[1] The molecule possesses a twofold rotational axis that passes through the central carbon atom of the trimethylene bridge, rendering the two 4-aminobenzoate moieties chemically equivalent.[1][2][3]
The defining conformational feature of the propane-1,3-diyl linker is its gauche-gauche arrangement.[1][2][3] This specific torsion leads to the overall V-shaped geometry of the molecule. The amino groups are situated at the extremities of the molecule, and their nitrogen atoms exhibit a non-planar coordination geometry.[1][2][3]
The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, N-H···O and N-H···N interactions are observed, where the amino protons act as hydrogen bond donors to the carbonyl oxygen and amino nitrogen atoms of adjacent molecules, respectively.[1][2][3] This extensive hydrogen bonding network results in the formation of a three-dimensional supramolecular architecture.[1][2][3]
Table 1: Crystallographic Data for Propane-1,3-diyl bis(4-aminobenzoate) [1]
| Parameter | Value |
| Chemical Formula | C₁₇H₁₈N₂O₄ |
| Formula Weight | 314.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 23.725(5) Å |
| b | 4.5109(9) Å |
| c | 8.2171(17) Å |
| β | 107.173(3)° |
| Volume | 840.2(3) ų |
| Z | 2 |
| Temperature | 100 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Conformational Analysis in Solution and Gas Phase
While the solid-state conformation is well-established, the conformational landscape of Propane-1,3-diyl bis(4-aminobenzoate) in solution and the gas phase may exhibit greater diversity due to the absence of crystal packing forces. The flexible trimethylene linker can theoretically adopt various conformations, including anti-gauche and anti-anti arrangements, in addition to the gauche-gauche form observed in the crystal.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the relative energies of these different conformers and predicting the most stable geometries in the absence of a crystalline environment. Such studies can provide valuable insights into the molecule's behavior in different media, which is crucial for applications in drug design and materials science.
Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)
Propane-1,3-diyl bis(4-aminobenzoate) can be synthesized through several established routes. The two most common methods are Fischer esterification and the reaction of a p-aminobenzoic acid alkali metal salt with a dihalogenated propane.
Synthesis via Reaction of a p-Aminobenzoic Acid Alkali Metal Salt with 1,3-Dihalogenated Propane
This method offers a high-yield and high-purity route to the desired product by minimizing side reactions such as N-alkylation.[2] The reaction is typically carried out in an aprotic polar solvent.
Experimental Protocol: [2]
-
Reactant Preparation: A p-aminobenzoic acid alkali metal salt (e.g., sodium p-aminobenzoate or potassium p-aminobenzoate) is prepared by reacting p-aminobenzoic acid with a slight molar excess of the corresponding alkali metal hydroxide or carbonate in a suitable solvent. The resulting salt is then dried.
-
Reaction Setup: A reaction flask is charged with the p-aminobenzoic acid alkali metal salt and an aprotic polar solvent (e.g., dimethylformamide, dimethyl sulfoxide).
-
Addition of Dihalogenated Propane: A 1,3-dihalogenated propane (e.g., 1,3-dichloropropane or 1,3-dibromopropane) is added to the stirred suspension of the p-aminobenzoic acid salt. A slight molar excess of the p-aminobenzoic acid salt is typically used to ensure complete reaction of the dihalogenated propane.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours until the reaction is complete, as monitored by a suitable technique (e.g., thin-layer chromatography).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water to precipitate the crude product. The precipitate is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis via Fischer Esterification
The direct acid-catalyzed esterification of 1,3-propanediol with two equivalents of 4-aminobenzoic acid is another viable synthetic route.
Experimental Protocol (Adapted from a similar procedure for Benzocaine synthesis): [4]
-
Reaction Setup: To a round-bottom flask, add 1,3-propanediol (1.0 molar equivalent) and 4-aminobenzoic acid (2.2 molar equivalents). Add a suitable solvent, such as toluene, to facilitate the reaction and azeotropic removal of water.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards product formation. Monitor the reaction progress by observing the amount of water collected and/or by thin-layer chromatography.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic and Computational Characterization
Vibrational Spectroscopy (FTIR and Raman)
Fourier-transform infrared (FTIR) and Raman spectroscopy are essential techniques for the structural characterization of Propane-1,3-diyl bis(4-aminobenzoate). The vibrational spectra will exhibit characteristic bands corresponding to the various functional groups present in the molecule.
Expected Vibrational Modes:
-
N-H stretching: Symmetric and asymmetric stretching vibrations of the primary amine groups are expected in the region of 3300-3500 cm⁻¹.
-
C=O stretching: A strong absorption band corresponding to the ester carbonyl group stretching is anticipated around 1700-1730 cm⁻¹.
-
C-O stretching: Ester C-O stretching vibrations will appear in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C stretching: Bands associated with the benzene ring will be observed in the 1450-1600 cm⁻¹ range.
-
C-H stretching: Aliphatic C-H stretching from the propane linker will be present around 2850-3000 cm⁻¹.
A detailed analysis of the experimental FTIR and Raman spectra, ideally in conjunction with theoretical calculations, can provide a comprehensive understanding of the molecule's vibrational properties.
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for complementing experimental data and providing deeper insights into the molecular properties of Propane-1,3-diyl bis(4-aminobenzoate).
Typical DFT Workflow:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This can be performed in the gas phase or with the inclusion of a solvent model to simulate solution-phase behavior. Different starting conformations (e.g., gauche-gauche, anti-gauche, anti-anti for the linker) can be explored to identify the global minimum.
-
Frequency Calculations: Vibrational frequencies are calculated for the optimized geometry. These theoretical frequencies can be compared with experimental FTIR and Raman data to aid in the assignment of spectral bands.
-
Analysis of Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be visualized and their energies calculated to understand the molecule's electronic properties and reactivity.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical relationship between the different conformational states and a typical experimental workflow for the synthesis and characterization of Propane-1,3-diyl bis(4-aminobenzoate).
Caption: Relationship between conformational states and environment.
Caption: General experimental workflow.
Conclusion
This technical guide has provided a detailed examination of the molecular structure, conformation, and synthesis of Propane-1,3-diyl bis(4-aminobenzoate). The solid-state structure is well-defined by X-ray crystallography, revealing a "V"-shaped molecule with a gauche-gauche conformation of the trimethylene linker. Detailed protocols for its synthesis via two primary routes have been outlined. While the solid-state structure is well-understood, further experimental and computational studies on its solution and gas-phase conformational dynamics, as well as detailed vibrational analysis, would provide a more complete picture of this versatile molecule's properties. This information is critical for its potential applications in the development of novel pharmaceuticals and advanced materials.
References
Propane-1,3-diyl bis(4-aminobenzoate) CAS number 57609-64-0
An In-depth Technical Guide to Propane-1,3-diyl bis(4-aminobenzoate) (CAS 57609-64-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propane-1,3-diyl bis(4-aminobenzoate), CAS number 57609-64-0, is an aromatic diamine with a distinct V-shaped molecular structure.[1][2][3] Primarily recognized for its role in polymer chemistry, it serves as a high-performance curative and chain extender for polyurethane and epoxy resins, imparting desirable properties such as hydrolytic stability and flexibility.[1][4] While established in materials science, its unique bifunctional nature, with terminal primary amines and hydrolyzable ester linkages, presents emerging opportunities in the life sciences.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, and potential applications, with a particular focus on its relevance to drug development as a component in advanced drug delivery systems. Toxicological considerations associated with its aromatic amine moieties are also discussed.[1]
Physicochemical and Structural Properties
Propane-1,3-diyl bis(4-aminobenzoate) is a non-hygroscopic, crystalline solid at room temperature.[1] Its molecular structure is characterized by a flexible propane-1,3-diyl linker connecting two rigid 4-aminobenzoate groups.[1] This linkage results in a notable "V" shape, with the trimethylene unit adopting a gauche-gauche conformation.[1][2][3]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 57609-64-0 | [1][4] |
| Molecular Formula | C₁₇H₁₈N₂O₄ | [2][4][5] |
| Molecular Weight | 314.34 g/mol | [1][4] |
| Appearance | White to yellow/orange granular powder | [6][7] |
| Melting Point | 124-127 °C | [7] |
| Density | 1.14 g/mL at 25 °C | |
| Water Solubility | 4 mg/L at 25 °C | [7] |
| LogP | ~2.5 - 3.5 | [1][7] |
| Topological Polar Surface Area | 104.1 Ų |[1] |
Single-crystal X-ray diffraction has provided precise data on its solid-state structure.[2] The crystal packing is heavily influenced by a network of intermolecular hydrogen bonds.[1][2] Specifically, N—H⋯O and N—H⋯N interactions link adjacent molecules into a three-dimensional network, defining the material's bulk properties.[2][3]
Table 2: Crystallographic Data
| Parameter | Value | Reference(s) |
|---|---|---|
| Crystal System | Monoclinic | [2] |
| a | 23.725 (5) Å | [2] |
| b | 4.5109 (9) Å | [2] |
| c | 8.2171 (17) Å | [2] |
| β | 107.173 (3)° | [2] |
| Volume | 840.2 (3) ų | [2] |
| Z | 2 |[2] |
Synthesis and Characterization
Several synthetic routes to Propane-1,3-diyl bis(4-aminobenzoate) have been established. The most effective industrial method involves nucleophilic substitution, which minimizes side reactions and produces a high-purity product.[1][8]
Experimental Protocols
Protocol 2.1: Synthesis via Nucleophilic Substitution
This process, adapted from established industrial methods, is preferred for its high yield and purity.[8]
-
Salt Formation: Prepare the alkali metal salt of p-aminobenzoic acid (e.g., sodium p-aminobenzoate) by reacting p-aminobenzoic acid with an equimolar amount of an alkali metal hydroxide (e.g., NaOH) in a suitable solvent.
-
Reaction: In a reaction vessel, dissolve the p-aminobenzoic acid alkali metal salt in an aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition: Add 1,3-dihalogenated propane (e.g., 1,3-dichloropropane or 1,3-dibromopropane) to the solution. The molar ratio of the p-aminobenzoate salt to the dihalopropane should be approximately 2:1.
-
Heating: Heat the reaction mixture under controlled temperature conditions, typically between 80-120 °C, for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Isolation: After cooling, the product can be isolated by precipitation upon addition of water.
-
Purification: The crude product is collected by filtration, washed with water to remove inorganic salts, and then purified by recrystallization from a suitable solvent like ethanol or acetone to yield high-purity Propane-1,3-diyl bis(4-aminobenzoate).[1]
An alternative, more direct route is the Fischer esterification of 1,3-propanediol with two equivalents of 4-aminobenzoic acid in the presence of an acid catalyst.[1]
Protocol 2.2: Characterization by Single-Crystal X-ray Diffraction
The following protocol is based on the methodology reported for the structural elucidation of this compound.[2]
-
Crystal Growth: Grow single crystals suitable for diffraction, for example, by slow evaporation from an appropriate solvent.
-
Data Collection: Mount a suitable crystal (e.g., 0.35 × 0.35 × 0.02 mm) on a diffractometer, such as a Bruker SMART APEX model.[2]
-
Experimental Conditions: Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.[2] Use Mo Kα radiation (λ = 0.71073 Å) as the X-ray source.
-
Data Acquisition: Collect a series of diffraction frames by rotating the crystal.
-
Data Reduction: Process the collected data using software like SAINT to integrate the reflections and perform corrections for factors such as Lorentz and polarization effects.[2]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., with SHELXS97) and refine the structural model against the experimental data using a full-matrix least-squares method (e.g., with SHELXL97).[2]
Chemical Reactivity and Applications
The compound's reactivity is dominated by its two primary amino groups and two ester linkages. The amino groups are nucleophilic, while the ester groups are susceptible to hydrolysis.[1][5]
3.1. Polymer Chemistry
This is the most well-documented application area. The compound's diamine nature makes it an excellent curative or chain extender for polymers.[1]
-
Polyurethanes and Epoxies: It serves as a high-performance reactant with polyurethane and epoxide prepolymers.[4] The resulting polymers exhibit good hydrolytic stability, resistance to dry heat aging, and overall chemical resistance.[1]
-
Electrically Conductive Adhesives (ECAs): Studies have shown its ability to improve the flexibility of ECAs, positively impacting their electrical, mechanical, and thermal properties.[1]
3.2. Other Chemical Transformations
-
Schiff Base Formation: The primary amines can undergo condensation reactions with aldehydes or ketones to form bis-Schiff bases (imines), although some reactions may require specific conditions to proceed successfully.[1]
-
Coordination Chemistry: The nitrogen and oxygen atoms can act as donor sites, making the molecule a candidate ligand for forming coordination complexes or metal-organic frameworks (MOFs).[1]
Relevance in Drug Development
While not a therapeutic agent itself, the structure of Propane-1,3-diyl bis(4-aminobenzoate) is well-suited for applications in drug delivery systems.[1] It satisfies Lipinski's Rule of Five, a set of guidelines used to evaluate the druglikeness of a chemical compound.[1]
Table 3: Medicinal Chemistry Profile (Lipinski's Rules)
| Rule | Value | Result | Reference(s) |
|---|---|---|---|
| Molecular Weight | 314.34 | < 500 (Pass) | [1] |
| LogP | ~2.5 - 3.5 | < 5 (Pass) | [1] |
| H-Bond Donors | 2 | ≤ 5 (Pass) | [1] |
| H-Bond Acceptors | 6 | ≤ 10 (Pass) |[1] |
4.1. Potential in Drug Delivery Systems
The molecule's symmetrical structure makes it an ideal building block (monomer) or cross-linking agent for synthesizing novel polymers.[1]
-
Controlled Release: The ester linkages in the backbone are potentially hydrolyzable under specific physiological conditions (e.g., changes in pH or enzymatic action). This could allow for the controlled release of an encapsulated or conjugated drug.[1]
-
Targeted Delivery: The terminal aromatic amine groups can be chemically modified. This allows for the attachment of targeting ligands (e.g., antibodies or peptides), which could enable the resulting polymer-drug conjugate to accumulate selectively in diseased tissues, enhancing efficacy and reducing side effects.[1]
4.2. Toxicological Profile
A critical consideration for any biomedical application is toxicology. The presence of two aromatic amine moieties is a structural alert.[1] Aromatic amines as a class are sometimes associated with toxicological concerns, including methemoglobinemia and potential carcinogenicity, often through metabolic activation.[1][9] One study noted limited evidence of carcinogenicity in animal studies for a product containing this compound.[9] Any drug development program utilizing this molecule would require a thorough evaluation of its genotoxicity, metabolism, and long-term safety profile.
Safety and Handling
According to aggregated GHS information, Propane-1,3-diyl bis(4-aminobenzoate) is classified as causing serious eye irritation.[6]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, eye shields, and a dust mask (type N95), should be used when handling the powder.
-
Storage: The material should be stored in a tightly closed container in a cool, well-ventilated place.[7][10]
-
Incompatibilities: Avoid contact with strong acids, bases, and reducing agents.[10]
Conclusion
Propane-1,3-diyl bis(4-aminobenzoate) is a versatile chemical with a well-established role in polymer science as a high-performance diamine curative. Its unique V-shaped structure, governed by its flexible central linker and extensive hydrogen bonding, dictates its material properties. For drug development professionals, its potential lies not as a direct therapeutic but as a sophisticated building block for creating advanced, biodegradable drug delivery systems. The combination of reactive amine handles for targeting and hydrolyzable ester bonds for controlled release makes it an attractive candidate for further research. However, the inherent toxicological concerns associated with aromatic amines must be rigorously addressed through comprehensive safety and metabolic studies before any clinical translation can be considered.
References
- 1. Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 | Benchchem [benchchem.com]
- 2. Propane-1,3-diyl bis(4-aminobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propane-1,3-diyl bis-(4-amino-benzoate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Buy Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 [smolecule.com]
- 6. Trimethylene glycol di-p-aminobenzoate | C17H18N2O4 | CID 93312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 57609-64-0 CAS MSDS (TRIMETHYLENE BIS(4-AMINOBENZOATE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. US4476318A - Process for the preparation of 1,3-propanediol bis(p-aminobenzoate) - Google Patents [patents.google.com]
- 9. media.hiscoinc.com [media.hiscoinc.com]
- 10. fishersci.com [fishersci.com]
Physical properties of 1,3-Propanediol bis(4-aminobenzoate)
An In-depth Technical Guide to the Physical Properties of 1,3-Propanediol bis(4-aminobenzoate)
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-Propanediol bis(4-aminobenzoate), a significant aromatic diamine. The information is intended for researchers, scientists, and professionals in drug development and material science who require detailed data for their work. This document outlines key physical constants, experimental protocols for their determination, and relevant structural information.
Core Physical and Chemical Properties
1,3-Propanediol bis(4-aminobenzoate), with the CAS Number 57609-64-0, is a non-hygroscopic granular powder. It is recognized for its role as a high-performance reactant with polyurethane and epoxide prepolymers, forming urethanes with good hydrolytic stability and resistance to dry heat aging.[1][2]
The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C17H18N2O4 | [3][4] |
| Molecular Weight | 314.34 g/mol | [1][5] |
| Appearance | Granular Powder | |
| Melting Point | 124-127 °C | [4] |
| Boiling Point | ~454.02 °C (estimated) | [4] |
| Density | 1.14 g/mL at 25 °C | |
| Solubility | Nearly transparent in Acetone | [4] |
| CAS Number | 57609-64-0 | [1][5] |
Structural Information
The molecular structure of 1,3-Propanediol bis(4-aminobenzoate) features a flexible propane-1,3-diyl linker connecting two para-aminobenzoate groups.[5] This central linker typically assumes a gauche-gauche conformation, resulting in a distinct "V-shape" for the molecule.[5] Single-crystal X-ray diffraction studies have confirmed that it crystallizes in the monoclinic crystal system.[5] The crystal packing is significantly influenced by intermolecular N—H⋯O hydrogen bonds between the amine protons and the carbonyl oxygen atoms of adjacent molecules.[5]
Experimental Protocols & Workflows
Detailed experimental protocols for the determination of all physical properties of this specific compound are not exhaustively available in a single source. However, established methodologies for aromatic esters provide a clear framework for these measurements.
Synthesis of 1,3-Propanediol bis(4-aminobenzoate)
The synthesis of this compound can be achieved through several established routes.[5] A primary method is the Fischer esterification of 1,3-propanediol with two equivalents of 4-aminobenzoic acid.[5] An alternative, often higher-yielding, approach involves the reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane in an aprotic polar solvent.[5][6]
References
- 1. scbt.com [scbt.com]
- 2. 1,3-Propanediol bis(4-aminobenzoate) powder (Granular), 98% | 57609-64-0 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 57609-64-0 CAS MSDS (TRIMETHYLENE BIS(4-AMINOBENZOATE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 | Benchchem [benchchem.com]
- 6. US4476318A - Process for the preparation of 1,3-propanediol bis(p-aminobenzoate) - Google Patents [patents.google.com]
Technical Guide: Solubility Profile of Propane-1,3-diyl bis(4-aminobenzoate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Propane-1,3-diyl bis(4-aminobenzoate), a versatile compound used as a chain extender and curative in the production of high-performance polymers. Understanding its solubility is critical for its application in synthesis, formulation, and various industrial processes.
Introduction to Propane-1,3-diyl bis(4-aminobenzoate)
Propane-1,3-diyl bis(4-aminobenzoate), with the CAS Number 57609-64-0, is a symmetrical aromatic diamine ester. Its molecular structure, characterized by two aminobenzoate groups linked by a flexible propane-1,3-diyl chain, imparts a unique combination of rigidity and flexibility. This structure significantly influences its physical properties, including its solubility in various solvents. The presence of both amino and ester functional groups makes it a valuable building block in polymer chemistry, particularly in the synthesis of polyurethanes and polyimides.
Quantitative Solubility Data
The solubility of Propane-1,3-diyl bis(4-aminobenzoate) has been determined in a limited number of solvents. The available quantitative and qualitative data are summarized in the table below. It is important to note that solubility can be temperature-dependent.
| Solvent | Chemical Formula | Solvent Type | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |
| Water | H₂O | Polar Protic | 4 mg/L[1] | Very Slightly Soluble | 25 |
| Acetone | C₃H₆O | Polar Aprotic | Data Not Available | Almost Transparent[1] | Not Specified |
| Ethanol | C₂H₅OH | Polar Protic | Data Not Available | Predicted to be Soluble | Not Specified |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data Not Available | Predicted to be Soluble | Not Specified |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data Not Available | Predicted to be Soluble | Not Specified |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Data Not Available | Predicted to be Soluble | Not Specified |
Note on Predicted Solubility: The predictions for ethanol, DMSO, DMF, and THF are based on the general solubility principle of "like dissolves like." Propane-1,3-diyl bis(4-aminobenzoate) possesses polar functional groups (esters and amines) and a significant non-polar aromatic component. Therefore, it is expected to have favorable solubility in polar aprotic solvents and moderate to good solubility in polar protic solvents like ethanol. An unsuccessful condensation reaction in ethanol, where the compound was recovered, suggests at least some degree of solubility in this solvent.[2]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. Below is a detailed protocol for this experiment.
3.1. Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated supernatant is then determined analytically.
3.2. Materials and Equipment
-
Propane-1,3-diyl bis(4-aminobenzoate) (crystalline powder)
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Glass vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
3.3. Procedure
-
Preparation of Calibration Standards: Prepare a series of standard solutions of Propane-1,3-diyl bis(4-aminobenzoate) of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantifying the dissolved compound.
-
Sample Preparation: Add an excess amount of solid Propane-1,3-diyl bis(4-aminobenzoate) to a glass vial. The excess solid should be visually apparent throughout the experiment.
-
Solvent Addition: Add a known volume of the solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to sediment. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles.
-
Analysis: Analyze the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of dissolved Propane-1,3-diyl bis(4-aminobenzoate).
-
Quantification: Use the calibration curve generated in step 1 to determine the concentration of the compound in the sample. This concentration represents the thermodynamic solubility.
Workflow and Logical Diagrams
The following diagrams illustrate key processes related to the handling and analysis of Propane-1,3-diyl bis(4-aminobenzoate).
References
Unraveling the Thermal Stability of Propane-1,3-diyl bis(4-aminobenzoate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propane-1,3-diyl bis(4-aminobenzoate), a key building block in advanced polymer synthesis, possesses a unique combination of a flexible aliphatic spacer and rigid aromatic rings. This structure imparts a desirable balance of thermal stability and mechanical strength to the polymers it forms. Understanding its intrinsic thermal degradation profile is paramount for predicting the performance and longevity of these materials in various applications, from industrial composites to biomedical devices. This technical guide provides an in-depth analysis of the thermal degradation of Propane-1,3-diyl bis(4-aminobenzoate), drawing upon data from structurally analogous compounds to construct a representative profile in the absence of direct experimental data for the specific compound. The guide also outlines detailed experimental protocols for conducting thermal analysis.
Predicted Thermal Degradation Profile
Due to a lack of publicly available, specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for Propane-1,3-diyl bis(4-aminobenzoate), this section presents a representative profile based on the analysis of structurally similar aromatic esters and aromatic diamines. The thermal decomposition of Propane-1,3-diyl bis(4-aminobenzoate) is anticipated to proceed in multiple stages, initiated by the cleavage of the ester linkages, followed by the degradation of the aromatic amine core at higher temperatures.
Thermogravimetric Analysis (TGA) - Representative Data
Thermogravimetric analysis of analogous aromatic esters indicates that the initial weight loss, attributed to the scission of the ester bonds, can commence at temperatures ranging from approximately 200°C to 350°C. The subsequent degradation of the aromatic diamine structure typically occurs at higher temperatures, often exceeding 400°C.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Probable Degradation Pathway |
| Step 1 | ~250 - 300 | ~320 | ~50-60 | Cleavage of ester linkages, release of propanediol and aminobenzoic acid fragments. |
| Step 2 | ~380 - 420 | ~450 | ~30-40 | Decarboxylation and degradation of the aromatic amine backbone. |
| Residue | >500 | - | ~5-15 | Formation of a stable char. |
Differential Scanning Calorimetry (DSC) - Representative Data
Differential scanning calorimetry of similar aromatic compounds reveals key thermal transitions. The melting point of Propane-1,3-diyl bis(4-aminobenzoate) has been reported to be in the range of 124-127 °C. Decomposition is an exothermic process that would be observed at higher temperatures, corresponding to the mass loss events seen in TGA.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |
| Melting | ~124 | ~126 | Endo | Solid-to-liquid phase transition. |
| Decomposition | ~280 | ~330 | Exo | Exothermic decomposition corresponding to initial ester cleavage. |
| Decomposition | ~400 | ~460 | Exo | Exothermic degradation of the remaining molecular structure. |
Experimental Protocols
To empirically determine the thermal degradation profile of Propane-1,3-diyl bis(4-aminobenzoate), the following detailed experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground Propane-1,3-diyl bis(4-aminobenzoate) powder into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature, peak decomposition temperatures (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature or time, identifying thermal transitions such as melting and decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan (of the same type and mass) into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 500°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks. Determine the onset temperature, peak temperature, and enthalpy for each transition.
Experimental Workflow
The logical flow for the thermal analysis of Propane-1,3-diyl bis(4-aminobenzoate) is depicted in the following diagram.
Conclusion
This technical guide provides a foundational understanding of the thermal degradation profile of Propane-1,3-diyl bis(4-aminobenzoate). While the presented quantitative data is based on structurally similar compounds, it offers valuable insights for researchers and professionals in materials science and drug development. The detailed experimental protocols provided herein serve as a robust framework for obtaining precise empirical data for this specific compound. A thorough thermal analysis, as outlined, is crucial for optimizing the processing conditions and predicting the in-service performance of polymers derived from this versatile monomer.
Propane-1,3-diyl bis(4-aminobenzoate): A Comprehensive Technical Guide to its Reactivity and Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propane-1,3-diyl bis(4-aminobenzoate), a molecule characterized by its dual aromatic amine and ester functional groups, presents a versatile platform for a wide range of chemical transformations. Its unique "V" shape, arising from the gauche-gauche conformation of the central trimethylene linker, influences its packing in the solid state and its reactivity in solution.[1][2] This guide provides an in-depth analysis of the reactivity of its core functional groups, detailed experimental protocols for its synthesis and key reactions, and a summary of its physicochemical and spectral properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in polymer chemistry, materials science, and drug development.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of Propane-1,3-diyl bis(4-aminobenzoate) is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈N₂O₄ | |
| Molecular Weight | 314.34 g/mol | |
| CAS Number | 57609-64-0 | |
| Melting Point | 124-127 °C | [3] |
| Density | 1.14 g/mL at 25 °C | [3] |
| Appearance | Powder (Granular) | [3] |
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Aromatic protons (δ ~6.6 and ~7.8 ppm, doublets), Amine protons (δ ~4.0-5.0 ppm, broad), Methylene protons (-O-CH₂-) (δ ~4.3 ppm, triplet), Methylene protons (-CH₂-CH₂-CH₂-) (δ ~2.1 ppm, quintet) |
| ¹³C NMR | Aromatic C-NH₂ (δ ~151 ppm), Aromatic C-COO- (δ ~122 ppm), Aromatic CH (ortho to -NH₂) (δ ~114 ppm), Aromatic CH (ortho to -COO-) (δ ~131 ppm), Ester Carbonyl (δ ~166 ppm), Methylene (-O-CH₂-) (δ ~62 ppm), Methylene (-CH₂-CH₂-CH₂-) (δ ~28 ppm) |
| FTIR | N-H stretching (primary amine), C=O stretching (ester), C-O stretching, C-N stretching, Aromatic C=C stretching, Aliphatic C-H stretching |
| Mass Spectrometry | [M+H]⁺ at m/z 315.1339. A major fragmentation pathway involves the cleavage of the ester bond, resulting in a fragment at m/z 197.0760. |
Reactivity of Functional Groups
The chemical behavior of Propane-1,3-diyl bis(4-aminobenzoate) is dictated by the interplay of its primary aromatic amine and ester functionalities.
Primary Aromatic Amine Groups
The two primary amino groups are nucleophilic and readily participate in a variety of reactions.
-
Nucleophilic Substitution: The amino groups react with electrophiles such as isocyanates and epoxides. This reactivity is fundamental to its primary application as a chain extender and curative in the production of high-performance polymers like polyurethanes and polyureas.
-
Schiff Base Formation: Condensation reactions with aldehydes and ketones yield bis-Schiff bases (imines). This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of water.[4] However, one study reported an unsuccessful condensation with o-vanillin in ethanol, suggesting that reaction conditions are critical.[1]
-
Acylation: Reaction with acid chlorides or anhydrides leads to the formation of amides. This reaction is a common method for protecting the amino group or for synthesizing polyamides.
-
Diazotization: Aromatic primary amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form diazonium salts. These salts are versatile intermediates for the synthesis of a wide range of derivatives, including azo dyes.
Ester Groups
The ester linkages are susceptible to nucleophilic attack, particularly under acidic or basic conditions.
-
Hydrolysis: The ester bonds can be cleaved by hydrolysis to yield 4-aminobenzoic acid and propane-1,3-diol. This reaction can be catalyzed by either acid or base. Basic hydrolysis, also known as saponification, is irreversible.
-
Transesterification: In the presence of an alcohol and a catalyst, the ester groups can undergo transesterification to form a different ester.
Experimental Protocols
Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)
A high-yield synthesis involves the reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane in an aprotic polar solvent.[5]
Materials:
-
p-Aminobenzoic acid alkali metal salt (e.g., sodium p-aminobenzoate)
-
1,3-Dihalogenated propane (e.g., 1,3-dichloropropane)
-
Aprotic polar solvent (e.g., dimethyl sulfoxide)
Procedure:
-
Dissolve the p-aminobenzoic acid alkali metal salt in the aprotic polar solvent in a reaction vessel equipped with a stirrer and a condenser.
-
Add the 1,3-dihalogenated propane to the solution.
-
Heat the reaction mixture with stirring to a temperature between 80°C and 130°C.
-
Maintain the reaction at this temperature for 1 to 6 hours.
-
After the reaction is complete, cool the mixture.
-
The product can be isolated by distilling off the solvent and precipitating the product by adding water. The resulting crystals are then collected by filtration and dried.
Reaction Conditions and Yields from a Patented Process:
| Dihalogenated Propane | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1,3-dichloropropane | Dimethyl sulfoxide | 120 | 4 | 93.5 | 99.1 |
| 1,3-dibromopropane | Dimethylformamide | 100 | 3 | 95.2 | 99.3 |
| 1,3-diiodopropane | N-methyl-2-pyrrolidone | 90 | 2 | 96.1 | 99.5 |
Data adapted from US Patent 4476318A.[5]
General Protocol for Polyurethane Synthesis
Propane-1,3-diyl bis(4-aminobenzoate) is widely used as a chain extender in the synthesis of polyurethanes. A general two-step prepolymer method is outlined below.
Step 1: Prepolymer Formation
-
A diisocyanate is reacted with a polyol in excess to form an NCO-terminated prepolymer.
Step 2: Chain Extension
-
The prepolymer is then reacted with a chain extender, such as Propane-1,3-diyl bis(4-aminobenzoate). The amino groups of the chain extender react with the isocyanate groups of the prepolymer to form urea linkages, resulting in a high molecular weight polyurethane-urea.
A study on novel poly(urethane-urea) elastomers utilized Propane-1,3-diyl bis(4-aminobenzoate) as a chain extender with a prepolymer based on polycaprolactone diol and hexamethylene diisocyanate. The resulting elastomers exhibited good heat resistance up to 300°C and excellent mechanical properties.
General Protocol for Diazotization and Azo Coupling
Materials:
-
Propane-1,3-diyl bis(4-aminobenzoate)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
A coupling agent (e.g., a phenol or an aromatic amine)
-
Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Diazotization:
-
Dissolve Propane-1,3-diyl bis(4-aminobenzoate) in a solution of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for a short period after the addition is complete to ensure full formation of the bis-diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling agent in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
The azo dye will precipitate out of the solution. The pH may need to be adjusted to optimize coupling.
-
Collect the solid dye by filtration, wash with cold water, and dry.
-
Signaling Pathways and Experimental Workflows
Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)
Caption: Synthesis of Propane-1,3-diyl bis(4-aminobenzoate).
Polyurethane-Urea Formation using Propane-1,3-diyl bis(4-aminobenzoate) as a Chain Extender
Caption: Polyurethane-Urea synthesis workflow.
General Reactivity of Propane-1,3-diyl bis(4-aminobenzoate)
Caption: Reactivity of Propane-1,3-diyl bis(4-aminobenzoate).
Conclusion
Propane-1,3-diyl bis(4-aminobenzoate) is a molecule with significant potential in polymer and materials science due to the versatile reactivity of its aromatic amine and ester functional groups. Its primary role as a chain extender in polyurethane synthesis is well-established, and its capacity to undergo a variety of other chemical transformations opens avenues for the development of novel materials with tailored properties. This guide has provided a comprehensive overview of its reactivity, along with key experimental data and protocols, to aid researchers in harnessing the full potential of this valuable chemical building block. Further research into the specific reaction kinetics and optimization of protocols for this molecule will undoubtedly expand its applications in diverse scientific and industrial fields.
References
- 1. Propane-1,3-diyl bis(4-aminobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 | Benchchem [benchchem.com]
- 5. US4476318A - Process for the preparation of 1,3-propanediol bis(p-aminobenzoate) - Google Patents [patents.google.com]
Propane-1,3-diyl bis(4-aminobenzoate): A Comprehensive Technical Review
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Propane-1,3-diyl bis(4-aminobenzoate), also known as 1,3-Propanediol bis(4-aminobenzoate), is an aromatic diamine with significant applications in polymer chemistry and materials science. Its unique "V-shaped" molecular structure and the presence of reactive amino and ester functional groups make it a versatile building block for high-performance polymers, supramolecular assemblies, and potentially as a scaffold in medicinal chemistry. This document provides a comprehensive review of its synthesis, physicochemical properties, and key applications, with a focus on experimental data and established protocols.
Introduction
Propane-1,3-diyl bis(4-aminobenzoate) (CAS No. 57609-64-0) is a non-hygroscopic, granular powder that has garnered interest as a safe and high-performance reactant.[1] Its primary utility lies in its role as a curative and chain extender in the production of polyurethanes and epoxides, where it imparts desirable properties such as hydrolytic stability, resistance to dry heat aging, and chemical resilience.[1][2] The molecule's distinct conformation, characterized by a flexible propane-1,3-diyl linker in a gauche-gauche conformation, results in a V-shaped geometry that influences its crystal packing and reactivity.[1][3] This review consolidates the available quantitative data, outlines detailed experimental protocols for its synthesis and analysis, and visualizes its chemical utility.
Physicochemical and Crystallographic Properties
The properties of Propane-1,3-diyl bis(4-aminobenzoate) have been well-characterized. The following tables summarize the key quantitative data available in the literature.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 57609-64-0 | [2] |
| Molecular Formula | C₁₇H₁₈N₂O₄ | [2][3][4][5] |
| Molecular Weight | 314.34 g/mol | [2][5] |
| Appearance | White to Yellow to Orange granular powder | [5] |
| Melting Point | 124-127 °C | [5] |
| Density | 1.14 g/mL at 25 °C | |
| Water Solubility | 4 mg/L at 25 °C | [5] |
| LogP | 2.63 at 25 °C | [5] |
| pKa (Predicted) | 2.61 ± 0.10 | [5] |
Table 2: Crystallographic Data
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | [3] |
| Space Group | C2/c | [3] |
| a | 23.725 (5) Å | [3] |
| b | 4.5109 (9) Å | [3] |
| c | 8.2171 (17) Å | [3] |
| β | 107.173 (3)° | [3] |
| Volume (V) | 840.2 (3) ų | [3] |
| Z | 2 | [3] |
| Radiation | Mo Kα | [3] |
| Temperature | 100 K | [3] |
Synthesis and Experimental Protocols
Several synthetic routes for Propane-1,3-diyl bis(4-aminobenzoate) have been established. The most common methods aim to achieve high purity and yield, which is critical for its application in polymer production.
Synthesis via Fischer Esterification
A direct synthesis involves the Fischer esterification of 1,3-propanediol with two equivalents of 4-aminobenzoic acid.[1]
Experimental Protocol: Fischer Esterification
-
Reactant Mixture: Combine 1,3-propanediol and two molar equivalents of 4-aminobenzoic acid in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus to facilitate the removal of water, which is a byproduct of the reaction.
-
Heating: Heat the mixture to reflux. The reaction progress can be monitored by measuring the amount of water collected.
-
Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst.
-
Purification: The product can be purified by washing with an aqueous solution to remove unreacted acid and salts, followed by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product.
Synthesis via Nucleophilic Substitution (High-Yield Method)
An alternative and often higher-yielding approach involves the reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane, such as 1,3-dichloropropane or 1,3-dibromopropane.[1][6] This method, detailed in U.S. Patent 4,476,318, is noted for reducing side reactions and proceeding under mild conditions, making it suitable for industrial production.[6]
Experimental Protocol: High-Yield Nucleophilic Substitution
-
Salt Formation: Prepare the alkali metal salt of p-aminobenzoic acid (e.g., sodium p-aminobenzoate) by reacting p-aminobenzoic acid with an alkali metal hydroxide (e.g., NaOH).
-
Reaction Mixture: Suspend the p-aminobenzoic acid alkali metal salt in an aprotic polar solvent (e.g., dimethylformamide, DMF, or dimethyl sulfoxide, DMSO).
-
Addition of Dihalopropane: Add 1,3-dihalogenated propane to the mixture.
-
Heating: Heat the reaction mixture under controlled temperature conditions (e.g., 80-120 °C) for several hours. The progress can be monitored using techniques like thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, the product is typically precipitated by adding the reaction mixture to water.
-
Purification: The crude product is collected by filtration, washed with water to remove inorganic salts and residual solvent, and then purified by recrystallization to obtain high-purity Propane-1,3-diyl bis(4-aminobenzoate).[6]
Applications and Chemical Reactivity
The dual functionality of Propane-1,3-diyl bis(4-aminobenzoate) makes it a valuable molecule for building larger, more complex structures.
Polymer Chemistry
The primary application is as a chain extender and curative for polymers.[1] The two primary amino groups readily participate in nucleophilic substitution reactions with electrophiles like isocyanates and epoxides.[1] This reactivity is fundamental to its role in forming high-performance polyurethanes and epoxy resins.[2] Studies have also shown its utility in improving the flexibility, electrical, mechanical, and thermal properties of electrically conductive adhesives (ECAs).[1]
Building Block for Schiff Bases
The primary amine groups can undergo condensation reactions with aldehydes or ketones to form bis-Schiff bases (imines).[1] This reaction opens pathways to new molecular structures for applications in coordination chemistry and materials science.
Supramolecular Chemistry and Crystal Engineering
The molecule's ability to form intermolecular hydrogen bonds, specifically between the amine protons and carbonyl oxygen atoms, is crucial for its crystal packing.[1][3] This characteristic makes it a useful building block in crystal engineering for creating supramolecular assemblies with potentially interesting optoelectronic properties.[4]
Biological Activity and Potential
While the primary applications of Propane-1,3-diyl bis(4-aminobenzoate) are in materials science, some research points towards potential biological relevance. General statements suggest it possesses antimicrobial properties.[1] Its structure allows it to act as a potential drug candidate scaffold due to its ability to form hydrogen bonds and interact with biological targets.[4] One peer-reviewed paper noted a study on its genotoxicity and effects on rat liver drug-metabolizing enzymes, indicating that its biological interactions have been a subject of investigation. However, it is crucial to distinguish this compound from Droprenilamine (CAS 57653-27-7), a coronary vasodilator with a similar CAS number, as the two are distinct chemical entities.[7][8] Further specific studies are required to fully elucidate the biological activity and therapeutic potential of Propane-1,3-diyl bis(4-aminobenzoate).
Conclusion
Propane-1,3-diyl bis(4-aminobenzoate) is a well-characterized compound with a robust profile in polymer and materials science. Its synthesis is efficient, particularly via the nucleophilic substitution route, and its physicochemical properties are well-documented. The reactivity of its terminal amine groups makes it an excellent curative and chain extender, while its V-shaped structure and hydrogen bonding capabilities make it a target for crystal engineering. While its biological profile is not extensively explored, its structural motifs suggest potential for further investigation in medicinal chemistry. This review provides a foundational guide for researchers utilizing this versatile molecule in their work.
References
- 1. Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Propane-1,3-diyl bis(4-aminobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 [smolecule.com]
- 5. 57609-64-0 CAS MSDS (TRIMETHYLENE BIS(4-AMINOBENZOATE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. US4476318A - Process for the preparation of 1,3-propanediol bis(p-aminobenzoate) - Google Patents [patents.google.com]
- 7. droprenilamine [drugcentral.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
IUPAC nomenclature and synonyms for Propane-1,3-diyl bis(4-aminobenzoate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Propane-1,3-diyl bis(4-aminobenzoate), a versatile aromatic diamine. It covers its nomenclature, chemical and physical properties, synthesis protocols, and diverse applications, with a focus on its role in polymer chemistry and materials science.
Nomenclature and Identification
Propane-1,3-diyl bis(4-aminobenzoate) is systematically named according to IUPAC conventions. However, it is also known by a variety of synonyms in commercial and academic literature.
IUPAC Name: Propane-1,3-diyl bis(4-aminobenzoate)[1]
Alternative IUPAC Name: 3-(4-aminobenzoyl)oxypropyl 4-aminobenzoate[2]
A comprehensive list of its common synonyms is provided below:
-
1,3-Propanediol bis(4-aminobenzoate)[3]
-
1,3-Propanediol di-p-aminobenzoate
-
1,3-Propylene bis(4-aminobenzoate)[4]
-
Polacure 740M[2]
-
Trimethyleneglycol di-4-(aminobenzoate)[2]
-
CUA-4[6]
-
Cuamine CUA-4[6]
-
Bis(p-aminobenzoic acid)trimethylene ester[6]
Physicochemical Properties
The key physicochemical properties of Propane-1,3-diyl bis(4-aminobenzoate) are summarized in the table below, providing essential data for experimental design and application development.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈N₂O₄ | [2][7] |
| Molecular Weight | 314.34 g/mol | [1][3] |
| Appearance | White to Yellow to Orange powder (Granular) | [6] |
| Melting Point | 124-127 °C | [6] |
| Density | 1.14 g/mL at 25 °C | |
| Water Solubility | 4 mg/L at 25 °C | [6] |
| LogP | 2.63 at 25 °C | [6] |
| pKa | 2.61±0.10 (Predicted) | [6] |
| InChI Key | YPACMOORZSDQDQ-UHFFFAOYSA-N | [1][2] |
| SMILES | Nc1ccc(cc1)C(=O)OCCCOC(=O)c2ccc(N)cc2 |
Molecular Structure and Conformation
Propane-1,3-diyl bis(4-aminobenzoate) possesses a distinct "V" shape.[7] This conformation arises from the gauche-gauche arrangement of the trimethylene linker.[1][7] The molecule exhibits a twofold rotation axis passing through the central methylene carbon atom.[7] The crystal structure is stabilized by a three-dimensional network of intermolecular N—H⋯O and N—H⋯N hydrogen bonds.[7]
Experimental Protocols
Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)
Two primary synthetic routes are commonly employed for the preparation of this compound.
Method 1: Fischer Esterification
This direct method involves the reaction of 1,3-propanediol with two equivalents of 4-aminobenzoic acid.[1]
-
Reactants: 1,3-propanediol, 4-aminobenzoic acid (2 equivalents), acid catalyst (e.g., sulfuric acid).
-
Solvent: A suitable solvent to facilitate the removal of water, such as toluene.
-
Procedure:
-
Combine 1,3-propanediol, 4-aminobenzoic acid, and the acid catalyst in the solvent.
-
Heat the mixture under reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
-
Method 2: Reaction of an Alkali Metal Salt of p-Aminobenzoic Acid
This alternative approach often results in higher yields and involves the reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane.[1][8]
-
Reactants: p-Aminobenzoic acid alkali metal salt (e.g., sodium p-aminobenzoate), 1,3-dihalogenated propane (e.g., 1,3-dichloropropane or 1,3-dibromopropane).[1]
-
Solvent: An aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8]
-
Procedure:
-
Dissolve the p-aminobenzoic acid alkali metal salt in the aprotic polar solvent.
-
Add the 1,3-dihalogenated propane to the solution.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor its progress.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid product by filtration, wash it with water, and dry it.
-
Further purify the product by recrystallization.
-
Crystal Structure Determination (Cited from Literature)
The crystal structure of Propane-1,3-diyl bis(4-aminobenzoate) has been determined by single-crystal X-ray diffraction.[1]
-
Data Collection: A Bruker SMART APEX diffractometer was used for data collection.[7]
-
Structure Solution and Refinement: The structure was solved using direct methods (SHELXS97) and refined on F² using SHELXL97.[7]
-
Hydrogen Atom Treatment: Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model. The amino hydrogen atoms were located in a difference Fourier map and refined isotropically.[7]
Applications and Reactivity
Propane-1,3-diyl bis(4-aminobenzoate) is a valuable compound with applications stemming from its unique chemical structure.
-
Polymer Chemistry: It serves as a high-performance reactant and curative for polyurethane and epoxide prepolymers.[3] The resulting urethanes exhibit good hydrolytic stability, and resistance to dry heat aging, chemicals, and the environment.[1]
-
Electrically Conductive Adhesives (ECAs): Studies have shown its ability to enhance the flexibility of ECAs, positively impacting their electrical, mechanical, and thermal properties.[1]
-
Building Block for Schiff Bases: The primary amino groups can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form Schiff bases (imines).[1]
-
Supramolecular Chemistry: Its ability to form hydrogen bonds makes it a useful building block in the design of supramolecular assemblies.[2]
The reactivity of this molecule is centered around its primary amino and ester functional groups.[1] The amino groups readily participate in nucleophilic substitution reactions with electrophiles like isocyanates and epoxides.[1]
Visualizing Synthesis and Nomenclature
The following diagrams illustrate the synthesis workflow and the relationship between the IUPAC name and its synonyms.
Caption: Fischer Esterification Synthesis Workflow.
Caption: IUPAC Name and Common Synonyms Relationship.
References
- 1. Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 | Benchchem [benchchem.com]
- 2. Buy Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. 1,3-PROPANEDIOL BIS(4-AMINOBENZOATE) [drugfuture.com]
- 5. Propan-1,3-diylbis(4-aminobenzoat) | 57609-64-0 [m.chemicalbook.com]
- 6. 57609-64-0 CAS MSDS (TRIMETHYLENE BIS(4-AMINOBENZOATE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Propane-1,3-diyl bis(4-aminobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4476318A - Process for the preparation of 1,3-propanediol bis(p-aminobenzoate) - Google Patents [patents.google.com]
Methodological & Application
Application of Propane-1,3-diyl bis(4-aminobenzoate) as an Epoxy Curing Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propane-1,3-diyl bis(4-aminobenzoate), hereafter referred to as PBA, is an aromatic diamine with a flexible propylene glycol linker that shows significant promise as a curing agent for epoxy resins.[1] Its unique molecular structure, combining rigid aromatic rings with a flexible aliphatic chain, is anticipated to impart a desirable balance of thermal stability, mechanical strength, and flexibility to cured epoxy systems. The primary amino groups of PBA readily react with the epoxide groups of epoxy resins through nucleophilic substitution, leading to the formation of a cross-linked polymer network.[1] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing PBA as an epoxy curing agent.
Rationale for Use
Aromatic diamines are well-established curing agents for high-performance epoxy applications, valued for their ability to produce cured resins with excellent thermal and mechanical properties.[2][3] The incorporation of a flexible linker, such as the propane-1,3-diyl group in PBA, can further enhance the performance of the cured epoxy by improving its toughness and reducing internal stresses without significantly compromising its thermal stability. This makes PBA an attractive candidate for applications requiring high reliability and durability, such as in advanced composites, adhesives, and coatings.
Data Presentation
Disclaimer: Extensive literature searches did not yield specific quantitative performance data for Propane-1,3-diyl bis(4-aminobenzoate) as an epoxy curing agent. The following data is derived from a study on high-performance epoxy resins cured with various aromatic diamines and is presented here as a representative example to illustrate the expected performance characteristics. The data showcases the influence of the aromatic diamine structure on the final properties of the cured epoxy resin.
Table 1: Representative Thermal and Mechanical Properties of a High-Performance Epoxy Resin Cured with Various Aromatic Diamines [2][4]
| Curing Agent | Glass Transition Temperature (Tg) (°C) | Flexural Strength (MPa) | Tensile Strength (MPa) |
| 4,4'-methylenedianiline (MDA) | 213 | 158 | Not Reported |
| 4,4'-methylenebis(2-chloroaniline) (MOCA) | 190 | 165 | 100 |
| 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | 183 | 148 | Not Reported |
| 4,4'-methylenebis(2-ethylaniline) (MOEA) | 172 | 136 | Not Reported |
Data sourced from a study by Fan et al. (2022) on a 3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (AFG-90MH) epoxy resin.
Experimental Protocols
Stoichiometric Calculation of Curing Agent
To achieve optimal properties, it is crucial to use a stoichiometric amount of the curing agent. The amount of Propane-1,3-diyl bis(4-aminobenzoate) (PBA) required can be calculated based on its amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the epoxy resin.
Protocol:
-
Determine the Epoxy Equivalent Weight (EEW) of the epoxy resin from the manufacturer's datasheet.
-
Calculate the Amine Hydrogen Equivalent Weight (AHEW) of PBA. The molecular weight of PBA (C₁₇H₁₈N₂O₄) is 314.34 g/mol .[5] Since it has two primary amine groups, each with two reactive hydrogens, there are four reactive hydrogens in total.
-
AHEW = Molecular Weight / Number of active hydrogens = 314.34 / 4 = 78.59 g/eq.
-
-
Calculate the required amount of PBA for a given amount of epoxy resin using the following formula:
-
Mass of PBA = (Mass of Epoxy Resin / EEW) * AHEW
-
Curing Protocol
This protocol describes a general procedure for curing an epoxy resin with PBA. The specific curing schedule (temperature and time) may need to be optimized based on the specific epoxy resin used and the desired properties of the final product.
Protocol:
-
Accurately weigh the calculated amounts of the epoxy resin and PBA into a suitable mixing container.
-
Gently heat the epoxy resin to reduce its viscosity if it is too high for proper mixing.
-
Add the PBA to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained. A mechanical stirrer or a planetary mixer is recommended for uniform mixing.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into a pre-heated mold.
-
Cure the mixture in an oven following a predetermined curing schedule. A typical curing schedule for an aromatic amine might be:
-
Initial cure at a lower temperature (e.g., 120°C for 1-2 hours) to allow for gelation.
-
Post-cure at a higher temperature (e.g., 150-180°C for 2-4 hours) to ensure complete cross-linking.
-
-
Allow the cured sample to cool down slowly to room temperature to avoid thermal shock.
Characterization Protocols
DSC is used to determine the glass transition temperature (Tg) and the extent of cure of the epoxy system.
Protocol:
-
Prepare a small sample (5-10 mg) of the uncured epoxy-PBA mixture in a DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the expected curing exotherm (e.g., 250°C). This will determine the heat of reaction for the complete cure.
-
For a cured sample, prepare a small sample (10-15 mg) and place it in the DSC pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected Tg. The Tg is observed as a step change in the heat flow curve.
-
A second heating scan is often performed after a controlled cooling step to ensure the complete thermal history is erased and to obtain a more accurate Tg measurement.
TGA is used to evaluate the thermal stability and decomposition behavior of the cured epoxy resin.
Protocol:
-
Place a small sample (10-20 mg) of the cured epoxy material in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) from room temperature to a high temperature (e.g., 800°C).
-
Record the weight loss of the sample as a function of temperature.
-
The onset of decomposition and the temperature at different weight loss percentages (e.g., Td5%, Td10%) are determined from the TGA curve.
DMA is used to determine the viscoelastic properties of the cured epoxy, including the storage modulus (E'), loss modulus (E''), and tan delta, as well as a more precise measurement of the glass transition temperature.
Protocol:
-
Prepare a rectangular specimen of the cured epoxy with precise dimensions (e.g., as per ASTM D4065).
-
Mount the specimen in the DMA instrument in a suitable fixture (e.g., three-point bending or tensile).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and amplitude.
-
Ramp the temperature at a controlled rate (e.g., 3-5°C/min) over a desired range that includes the glass transition.
-
Record the storage modulus, loss modulus, and tan delta as a function of temperature.
-
The glass transition temperature (Tg) can be determined from the peak of the tan delta curve or the peak of the loss modulus curve.
Mandatory Visualizations
Caption: Epoxy curing reaction with PBA.
Caption: Experimental workflow for epoxy curing.
Caption: Structure-property relationship of PBA.
References
Application Notes and Protocols for Polymerization with Propane-1,3-diyl bis(4-aminobenzoate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of poly(ester-amide)s using Propane-1,3-diyl bis(4-aminobenzoate) as a key monomer. The protocols focus on low-temperature solution polycondensation, a common and effective method for producing high-performance polymers from aromatic diamines.
Propane-1,3-diyl bis(4-aminobenzoate) is an aromatic diamine that contains ester functionalities, making it a valuable building block for the synthesis of poly(ester-amide)s. These polymers combine the desirable properties of both polyesters and polyamides, such as good thermal stability, mechanical strength, and processability. The flexible propane-1,3-diyl spacer in the monomer can impart improved solubility and flexibility to the resulting polymer chains compared to fully rigid aromatic polyamides[1].
The primary method for polymerizing this diamine is through polycondensation with a diacyl chloride[1]. This reaction forms amide linkages between the monomer units, resulting in a high molecular weight polymer. The reaction is typically carried out in a polar aprotic solvent at low to moderate temperatures to control the reaction rate and prevent side reactions.
Experimental Protocols
This section details two primary experimental protocols for the polymerization of Propane-1,3-diyl bis(4-aminobenzoate): a low-temperature solution polycondensation and an interfacial polymerization method.
Protocol 1: Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a poly(ester-amide) by reacting Propane-1,3-diyl bis(4-aminobenzoate) with an aromatic diacyl chloride, such as terephthaloyl chloride, in an amide-type solvent.
Materials:
-
Propane-1,3-diyl bis(4-aminobenzoate) (high purity)
-
Terephthaloyl chloride (or other suitable diacyl chloride, e.g., isophthaloyl chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Thermometer
-
Heating mantle or oil bath
-
Beakers
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reactor Setup: A dry three-neck flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The flask is purged with dry nitrogen to ensure an inert atmosphere.
-
Diamine Solution Preparation: In the flask, dissolve a specific amount of Propane-1,3-diyl bis(4-aminobenzoate) and an inorganic salt such as calcium chloride in anhydrous N-methyl-2-pyrrolidone (NMP). Stir the mixture at room temperature until all solids have dissolved. Add anhydrous pyridine to the solution, which will act as an acid scavenger for the HCl generated during the reaction.
-
Diacyl Chloride Addition: Prepare a solution of an equimolar amount of the diacyl chloride (e.g., terephthaloyl chloride) in a small amount of anhydrous NMP in the dropping funnel.
-
Polymerization Reaction: Cool the diamine solution to 0-5 °C using an ice bath. Slowly add the diacyl chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction Continuation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. An increase in viscosity will be observed as the polymerization proceeds.
-
Polymer Precipitation: Pour the viscous polymer solution into a beaker containing a non-solvent such as methanol with vigorous stirring. The polymer will precipitate as a fibrous solid.
-
Purification: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with methanol and then with hot deionized water to remove any unreacted monomers, solvent, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Protocol 2: Interfacial Polymerization
This method involves the reaction at the interface of two immiscible liquids, one containing the diamine and the other containing the diacyl chloride.
Materials:
-
Propane-1,3-diyl bis(4-aminobenzoate)
-
Terephthaloyl chloride (or other suitable diacyl chloride)
-
Dichloromethane (or another suitable organic solvent)
-
Deionized water
-
Sodium carbonate (Na₂CO₃)
-
A surfactant (e.g., sodium lauryl sulfate)
Equipment:
-
Beaker
-
Stirring rod or magnetic stirrer
-
Forceps
-
Graduated cylinders
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution by dissolving Propane-1,3-diyl bis(4-aminobenzoate) and an acid scavenger like sodium carbonate in deionized water. A small amount of surfactant can be added to improve the interface stability.
-
Organic Phase Preparation: Prepare an organic solution by dissolving the diacyl chloride (e.g., terephthaloyl chloride) in an organic solvent immiscible with water, such as dichloromethane.
-
Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker to create a distinct interface between the two layers. A polymer film will form instantly at the interface.
-
Polymer Removal: Using forceps, gently grasp the polymer film at the center and pull it out of the beaker continuously. A rope of the polymer can be drawn from the interface.
-
Washing and Drying: Wash the collected polymer rope thoroughly with water and then with a solvent like acetone or methanol to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
Data Presentation
The following tables summarize representative quantitative data for poly(ester-amide)s synthesized from Propane-1,3-diyl bis(4-aminobenzoate) and aromatic diacyl chlorides, based on typical results reported for analogous systems.
Table 1: Reaction Conditions for Low-Temperature Solution Polycondensation
| Parameter | Value |
| Diamine Monomer | Propane-1,3-diyl bis(4-aminobenzoate) |
| Diacyl Chloride Monomer | Terephthaloyl Chloride |
| Monomer Concentration | 0.25 M |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Additives | CaCl₂, Pyridine |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Polymer Yield | > 95% |
Table 2: Typical Properties of the Resulting Poly(ester-amide)
| Property | Representative Value |
| Inherent Viscosity (dL/g) | 0.8 - 1.5 |
| Number Average Molecular Weight (Mn, g/mol ) | 40,000 - 80,000 |
| Weight Average Molecular Weight (Mw, g/mol ) | 90,000 - 180,000 |
| Polydispersity Index (PDI) | 2.0 - 2.5 |
| Glass Transition Temperature (Tg, °C) | 200 - 250 °C |
| 5% Weight Loss Temperature (TGA, °C) | > 400 °C (in N₂) |
| Solubility | Soluble in NMP, DMAc, DMSO |
Note: The data presented are representative values for aromatic poly(ester-amide)s and may vary depending on the specific reaction conditions and the diacyl chloride used.
Visualizations
The following diagrams illustrate the polymerization reaction and the experimental workflow.
Caption: Polycondensation reaction of Propane-1,3-diyl bis(4-aminobenzoate) with a diacyl chloride.
Caption: Workflow for low-temperature solution polycondensation.
References
Application Notes and Protocols for the Characterization of Propane-1,3-diyl bis(4-aminobenzoate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propane-1,3-diyl bis(4-aminobenzoate), also known as 1,3-Propanediol bis(4-aminobenzoate), is an aromatic diamine with applications in polymer chemistry and materials science.[1] It serves as a versatile building block for the synthesis of various polymers and supramolecular structures.[2] Accurate characterization of this compound is crucial for quality control, reaction monitoring, and understanding its physicochemical properties. These application notes provide detailed protocols for the analytical characterization of Propane-1,3-diyl bis(4-aminobenzoate) using a suite of modern analytical techniques.
Physicochemical Properties
A summary of the key physical and chemical properties of Propane-1,3-diyl bis(4-aminobenzoate) is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈N₂O₄ | [3] |
| Molecular Weight | 314.34 g/mol | [3] |
| Melting Point | 124-127 °C | [3] |
| Density | 1.14 g/mL at 25 °C | [3] |
| Appearance | White to off-white powder/crystals | |
| Solubility | Soluble in DMSO and DMF. Limited solubility in other common organic solvents. |
Analytical Methods and Protocols
A comprehensive characterization of Propane-1,3-diyl bis(4-aminobenzoate) involves a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of Propane-1,3-diyl bis(4-aminobenzoate) and for monitoring its synthesis. The following protocol is a general guideline and may require optimization for specific instrumentation and applications.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 310 nm.
-
Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Expected Results: A major peak corresponding to Propane-1,3-diyl bis(4-aminobenzoate) should be observed. The retention time will depend on the specific HPLC system and conditions used. The presence of other peaks may indicate impurities or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Propane-1,3-diyl bis(4-aminobenzoate), providing detailed information about the hydrogen and carbon environments within the molecule.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0-200 ppm.
-
Predicted Spectral Data:
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Propane-1,3-diyl bis(4-aminobenzoate).[4]
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 4H | Aromatic protons ortho to the ester group |
| ~6.6 | Doublet | 4H | Aromatic protons ortho to the amino group |
| ~4.3 | Triplet | 4H | -O-CH₂ -CH₂-CH₂ -O- |
| ~4.0 (broad) | Singlet | 4H | -NH₂ |
| ~2.1 | Quintet | 2H | -O-CH₂-CH₂ -CH₂-O- |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~166 | C=O (ester) |
| ~151 | Aromatic C-NH₂ |
| ~131 | Aromatic CH (ortho to -COO-) |
| ~122 | Aromatic C-COO- |
| ~114 | Aromatic CH (ortho to -NH₂) |
| ~62 | -C H₂-O- |
| ~28 | -CH₂-C H₂-CH₂- |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Propane-1,3-diyl bis(4-aminobenzoate), further confirming its identity.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled with a liquid chromatograph (LC-MS).
-
Ionization Mode: Positive ESI is generally suitable for this compound.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
LC Conditions: Use the HPLC conditions described in section 3.1.
-
MS Acquisition: Acquire full scan mass spectra over a range of m/z 50-500. For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion.
Predicted Mass Spectrometry Data:
The expected accurate mass and major fragments in the MS/MS spectrum are listed below.[4]
Table 3: Predicted Mass Spectrometry Data
| m/z (predicted) | Formula | Assignment |
| 315.1339 | [C₁₇H₁₉N₂O₄]⁺ | Protonated molecular ion [M+H]⁺ |
| 197.0760 | [C₁₀H₁₁NO₃]⁺ | Cleavage of one C-O ester bond, retaining the propyl linker |
| 138.0555 | [C₇H₈NO₂]⁺ | 4-aminobenzoic acid fragment |
| 120.0450 | [C₇H₆NO]⁺ | Loss of water from the 4-aminobenzoic acid fragment |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Vibrational Bands:
The table below lists the characteristic IR absorption bands for the functional groups in Propane-1,3-diyl bis(4-aminobenzoate).[1]
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450-3250 | N-H stretching | Primary amine (-NH₂) |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2960-2850 | C-H stretching | Aliphatic C-H |
| 1725-1700 | C=O stretching | Ester |
| 1600-1475 | C=C stretching | Aromatic ring |
| 1310-1250 | C-O stretching | Ester |
| 1180-1100 | C-N stretching | Aromatic amine |
X-ray Diffraction (XRD)
Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and crystal packing.
Experimental Protocol:
-
Crystal Growth: Suitable single crystals can be grown by slow evaporation of a solvent such as ethanol.
-
Instrumentation: A single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα).
-
Data Collection: Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
Crystallographic Data:
The crystal structure of Propane-1,3-diyl bis(4-aminobenzoate) has been determined and the key crystallographic parameters are summarized below.[5]
Table 5: Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 23.725(5) |
| b (Å) | 4.5109(9) |
| c (Å) | 8.2171(17) |
| β (°) | 107.173(3) |
| Volume (ų) | 840.2(3) |
| Z | 2 |
Visualizations
Chemical Structure
Caption: Chemical structure of Propane-1,3-diyl bis(4-aminobenzoate).
Analytical Workflow
Caption: General analytical workflow for the characterization of Propane-1,3-diyl bis(4-aminobenzoate).
References
- 1. Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 | Benchchem [benchchem.com]
- 2. 4-Aminobenzoic acid–4,4′-(propane-1,3-diyl)dipyridine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 57609-64-0|Propane-1,3-diyl bis(4-aminobenzoate)|BLD Pharm [bldpharm.com]
- 5. Propane-1,3-diyl bis(4-aminobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Interpreting the FTIR Spectrum of Propane-1,3-diyl bis(4-aminobenzoate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to understanding the Fourier-Transform Infrared (FTIR) spectrum of Propane-1,3-diyl bis(4-aminobenzoate). This compound is a versatile chemical building block utilized in polymer chemistry and materials science, particularly as a chain extender and curative for high-performance polymers.[1][2][3] Its structure, featuring two primary amine groups and two ester functional groups, gives rise to a characteristic infrared spectrum.[1] These application notes will detail the expected vibrational frequencies, provide a protocol for sample analysis using Attenuated Total Reflectance (ATR)-FTIR, and present a logical workflow for spectral interpretation.
Introduction to the Spectroscopic Features of Propane-1,3-diyl bis(4-aminobenzoate)
Propane-1,3-diyl bis(4-aminobenzoate) is comprised of a central propane-1,3-diyl linker connecting two 4-aminobenzoate moieties.[1] The key functional groups that produce distinct infrared absorptions are the primary aromatic amine (N-H bonds), the aromatic ester (C=O and C-O bonds), the aromatic ring (C=C and C-H bonds), and the aliphatic linker (C-H bonds).[1] Understanding the characteristic vibrational modes of these groups is essential for structural confirmation and purity assessment.
Predicted FTIR Absorption Bands
The following table summarizes the expected FTIR absorption bands for Propane-1,3-diyl bis(4-aminobenzoate) based on established ranges for its constituent functional groups.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium |
| 3100-3000 | C-H Aromatic Stretch | Aromatic Ring | Medium to Weak |
| 2960-2850 | C-H Aliphatic Stretch | Propane Linker | Medium |
| 1730-1715 | C=O Ester Stretch (Conjugated) | Aromatic Ester | Strong |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine | Medium |
| 1600-1450 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium to Strong |
| 1335-1250 | C-N Aromatic Stretch | Aromatic Amine | Strong |
| 1310-1250 | C-C-O Asymmetric Stretch | Aromatic Ester | Strong |
| 1130-1100 | O-C-C Symmetric Stretch | Aromatic Ester | Strong |
| 910-665 | N-H Wag | Primary/Secondary Amines | Broad, Medium |
Note: The exact peak positions can be influenced by the sample's physical state and intermolecular interactions, such as hydrogen bonding.[4][5]
Key Spectroscopic Features and Interpretation
-
N-H Stretching: The presence of two distinct peaks in the 3500-3300 cm⁻¹ region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric N-H stretching vibrations.[6][7] For aromatic amines, these bands typically appear at slightly higher frequencies compared to aliphatic amines.[4][7]
-
C=O Ester Stretching: A very strong and sharp absorption band is anticipated between 1730 and 1715 cm⁻¹ due to the carbonyl stretch of the aromatic ester.[8] The conjugation with the aromatic ring lowers the frequency compared to saturated esters.[8]
-
"Rule of Three" for Aromatic Esters: Aromatic esters typically exhibit a pattern of three strong peaks: the C=O stretch (~1730-1715 cm⁻¹), the C-C-O asymmetric stretch (~1310-1250 cm⁻¹), and the O-C-C symmetric stretch (~1130-1100 cm⁻¹).[8] Identifying this trio of intense bands can strongly indicate the presence of the aromatic ester functionality.
-
Aromatic and Aliphatic Regions: Look for weaker absorptions above 3000 cm⁻¹ for aromatic C-H stretching and below 3000 cm⁻¹ for the aliphatic C-H stretches of the propane linker.[9] The aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.[9]
-
C-N Stretching: A strong band in the 1335-1250 cm⁻¹ range is characteristic of the C-N stretching vibration in aromatic amines.[6]
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique for FTIR as it requires minimal sample preparation for solid and liquid samples.[10][11]
Instrumentation and Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Propane-1,3-diyl bis(4-aminobenzoate) sample (solid powder).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and free of any residues. Clean with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.
-
Acquire a background spectrum. This will measure the absorbance of the crystal and the surrounding atmosphere and will be subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Place a small amount of the Propane-1,3-diyl bis(4-aminobenzoate) powder onto the center of the ATR crystal.[10]
-
Use the ATR press to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.[10][12]
-
Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent and lint-free wipe.[10][13]
-
Visualization of Experimental and Interpretive Workflow
The following diagrams illustrate the logical flow of the experimental procedure and the subsequent spectral interpretation.
Caption: Experimental workflow for ATR-FTIR analysis.
Caption: Logical workflow for FTIR spectral interpretation.
References
- 1. Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 | Benchchem [benchchem.com]
- 2. Buy Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Propane-1,3-diyl bis(4-aminobenzoate) - UM Research Repository [eprints.um.edu.my]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. agilent.com [agilent.com]
- 11. jascoinc.com [jascoinc.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols for Propane-1,3-diyl bis(4-aminobenzoate) in Advanced Materials Science
Introduction
Propane-1,3-diyl bis(4-aminobenzoate), also known as 1,3-Propanediol bis(4-aminobenzoate) or PBA, is a versatile aromatic diamine that serves as a crucial building block in the synthesis of high-performance polymers and advanced materials.[1][2] Its unique "V-shaped" molecular structure, arising from the gauche-gauche conformation of the trimethylene linker, imparts a favorable combination of rigidity from the aromatic rings and flexibility from the aliphatic spacer.[1][3][4] This distinct conformation influences the material properties of the resulting polymers, making PBA a subject of significant interest in materials science.[1][3]
These application notes provide an overview of the key applications of Propane-1,3-diyl bis(4-aminobenzoate), supported by quantitative data and detailed experimental protocols for its synthesis and utilization in polymer formulations. The content is intended for researchers, scientists, and professionals in materials science and drug development.
Key Applications
Propane-1,3-diyl bis(4-aminobenzoate) is a non-hygroscopic compound that primarily functions as a monomer, chain extender, and flexibilizer in various polymer systems.[1] Its principal applications lie in the formulation of:
-
High-Performance Polyurethanes and Poly(urethane-urea) Elastomers: As a chain extender, PBA reacts with isocyanate prepolymers to create polymers with excellent thermal stability, good hydrolytic stability, and robust mechanical properties.[5][6]
-
Flexible Epoxy Resins and Adhesives: PBA is employed to enhance the flexibility of epoxy resins, making them suitable for applications such as electrically conductive adhesives (ECAs) where it positively impacts electrical, mechanical, and thermal properties.[1]
-
Advanced Materials: Research is ongoing to explore its use in nonlinear optical (NLO) materials, self-healing polymers, shape-memory materials, and as a ligand for the construction of metal-organic frameworks (MOFs).[1][7]
Physicochemical and Crystal Data
A summary of the key physicochemical properties and crystal data for Propane-1,3-diyl bis(4-aminobenzoate) is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₈N₂O₄ | [3][5] |
| Molecular Weight | 314.34 g/mol | [5] |
| Appearance | Granular powder | [2] |
| Melting Point | 124-127 °C | [2] |
| Density | 1.14 g/mL at 25 °C | [2] |
| Crystal System | Monoclinic | [3] |
| Space Group | C2/c | [3] |
| Unit Cell Dimensions | a = 23.725 Å, b = 4.5109 Å, c = 8.2171 Å, β = 107.173° | [3] |
Experimental Protocols
Protocol 1: Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)
This protocol describes a high-yield synthesis method involving the reaction of a p-aminobenzoic acid alkali metal salt with a 1,3-dihalogenated propane in an aprotic polar solvent.[8]
Materials:
-
Sodium p-aminobenzoate
-
1,3-Dichloropropane
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Equipment:
-
Four-necked flask equipped with a thermometer, condenser, and mechanical stirrer
-
Heating mantle
-
Büchner funnel and flask
-
Vacuum oven
Procedure:
-
Charge a 300 mL four-necked flask with 130 g of dimethylformamide, 31.8 g (0.2 mole) of sodium p-aminobenzoate, and 11.3 g (0.1 mole) of 1,3-dichloropropane.[8]
-
Heat the reaction mixture to 120 °C while stirring.[8]
-
Maintain the reaction at this temperature for a specified duration (e.g., 10 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of cold deionized water to precipitate the product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with deionized water and then with a small amount of cold ethanol to remove impurities.
-
Dry the purified Propane-1,3-diyl bis(4-aminobenzoate) in a vacuum oven at 60-80 °C until a constant weight is achieved.
Expected Yield: High purity and high yield.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of Propane-1,3-diyl bis(4-aminobenzoate).
Protocol 2: Preparation of Poly(urethane-urea) Elastomers using Propane-1,3-diyl bis(4-aminobenzoate) as a Chain Extender
This protocol outlines the synthesis of a poly(urethane-urea) elastomer, demonstrating the role of PBA as a chain extender.[6]
Materials:
-
Polycaprolactone diol (PCL)
-
Hexamethylene diisocyanate (HDI)
-
Propane-1,3-diyl bis(4-aminobenzoate) (PBA)
-
N,N-Dimethylacetamide (DMAc)
Equipment:
-
Three-necked flask with a mechanical stirrer, nitrogen inlet, and thermometer
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure: Step 1: Prepolymer Synthesis
-
Dry the polycaprolactone diol under vacuum at 80-90 °C for at least 4 hours to remove any moisture.
-
In a three-necked flask under a nitrogen atmosphere, add the dried PCL diol.
-
Heat the PCL to the desired reaction temperature (e.g., 80 °C) and add hexamethylene diisocyanate dropwise while stirring.
-
Allow the reaction to proceed for 2-3 hours to form the isocyanate-terminated prepolymer.
Step 2: Chain Extension
-
Dissolve the Propane-1,3-diyl bis(4-aminobenzoate) in N,N-dimethylacetamide.
-
Add the PBA solution to the prepolymer mixture at a controlled rate while maintaining vigorous stirring.
-
Continue stirring until the viscosity of the mixture increases significantly, indicating polymer formation.
Step 3: Curing and Characterization
-
Cast the resulting polymer solution into a mold and cure it in a vacuum oven at a specific temperature and duration (e.g., 100 °C for 24 hours) to obtain the final elastomer film.
-
Characterize the mechanical and thermal properties of the prepared poly(urethane-urea) elastomer.
Diagram: Polymerization Process
Caption: Synthesis of poly(urethane-urea) using PBA as a chain extender.
Performance Data
Polymers synthesized using Propane-1,3-diyl bis(4-aminobenzoate) exhibit desirable thermal and mechanical properties.
Table 2: Properties of Poly(urethane-urea) Elastomers with PBA Chain Extender
| Property | Value | Reference(s) |
| Thermal Stability | Good heat resistance up to 300 °C | [6] |
| Breaking Strength | Up to 65 MPa | [6] |
Conclusion
Propane-1,3-diyl bis(4-aminobenzoate) is a valuable diamine monomer for the development of advanced polymer materials. Its unique structural features contribute to the enhanced performance of polyurethanes, poly(urethane-urea)s, and epoxy systems. The provided protocols offer a starting point for the synthesis and application of this versatile compound in materials science research and development. Further investigations into its potential in emerging fields such as nonlinear optics and self-healing materials are warranted.
References
- 1. Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 | Benchchem [benchchem.com]
- 2. 1,3-Propanediol bis(4-aminobenzoate) powder Granular, 98 57609-64-0 [sigmaaldrich.com]
- 3. Propane-1,3-diyl bis(4-aminobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propane-1,3-diyl bis(4-aminobenzoate) - UM Research Repository [eprints.um.edu.my]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 [smolecule.com]
- 8. US4476318A - Process for the preparation of 1,3-propanediol bis(p-aminobenzoate) - Google Patents [patents.google.com]
Application Notes and Protocols: Propane-1,3-diyl bis(4-aminobenzoate) as a Chain Extender in High-Performance Elastomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propane-1,3-diyl bis(4-aminobenzoate) (PDBA), also known by trade names such as Versalink® 740M and Polacure® 740, is an aromatic diamine chain extender that offers a unique combination of rigidity and flexibility to elastomer formulations.[1] Its distinct "V-shaped" molecular structure, arising from the gauche-gauche conformation of the trimethylene linker, along with the presence of two primary amine groups, makes it a highly effective curative for polyurethane and epoxy resin systems.[1][2] When incorporated into poly(urethane-urea) elastomers, PDBA contributes to the formation of well-defined hard segments, leading to materials with excellent mechanical properties, thermal stability, and chemical resistance.[1][3]
These high-performance elastomers are finding applications in various fields, including as matrices for electrically conductive adhesives and in the development of novel nonlinear optical (NLO) materials.[1] This document provides detailed application notes and experimental protocols for the utilization of PDBA as a chain extender in the synthesis of poly(urethane-urea) elastomers.
Key Properties of Propane-1,3-diyl bis(4-aminobenzoate)
A summary of the key physical and chemical properties of PDBA is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 57609-64-0 | [1] |
| Molecular Formula | C₁₇H₁₈N₂O₄ | [4] |
| Molecular Weight | 314.34 g/mol | [4] |
| Appearance | Granular Powder | |
| Melting Point | 124-127 °C | |
| Density | 1.14 g/mL at 25 °C | |
| Amine Equivalent Weight | 157 g/eq |
Application: Synthesis of High-Strength Poly(urethane-urea) Elastomers
The primary application of PDBA is as a chain extender in the synthesis of segmented poly(urethane-urea) elastomers. The reaction involves the nucleophilic addition of the primary amine groups of PDBA to the isocyanate groups of a prepolymer. This chain extension reaction leads to the formation of urea linkages, which create hard segments within the polymer matrix. These hard segments, in turn, provide the resulting elastomer with its desirable mechanical and thermal properties.
A notable example is the synthesis of a poly(urethane-urea) elastomer based on a polycaprolactone (PCL) diol and hexamethylene diisocyanate (HDI) prepolymer, chain-extended with PDBA. This formulation has been reported to yield elastomers with a high breaking strength of 65 MPa and excellent thermal stability up to 300 °C.[5] The incorporation of PDBA is crucial for establishing physical interconnections within the polymer matrix, which enhances the material's performance.[6]
Logical Relationship of Components in Elastomer Synthesis
The following diagram illustrates the relationship between the raw materials and the final properties of the PDBA-based elastomer.
Caption: Relationship between reactants, synthesis, structure, and properties.
Experimental Protocols
The following protocols are based on established methods for the synthesis of poly(urethane-urea) elastomers and are adapted for the use of PDBA as a chain extender.
Protocol 1: Two-Step Synthesis of PDBA-based Poly(urethane-urea) Elastomer
This protocol describes a common and reliable two-step (prepolymer) method for synthesizing poly(urethane-urea) elastomers.
Materials:
-
Polycaprolactone (PCL) diol (e.g., Mn = 2000 g/mol )
-
Hexamethylene diisocyanate (HDI)
-
Propane-1,3-diyl bis(4-aminobenzoate) (PDBA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
Experimental Workflow:
Caption: Two-step synthesis workflow for PDBA-based elastomers.
Procedure:
-
Prepolymer Synthesis:
-
Dry the PCL diol under vacuum at 80-100°C for at least 4 hours to remove any moisture.
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried PCL diol.
-
Heat the flask to 80°C and add a stoichiometric excess of HDI (e.g., a 2:1 molar ratio of NCO:OH).
-
If using a catalyst, add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
Maintain the reaction at 80°C under a nitrogen atmosphere with constant stirring for 2-3 hours to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by titrating the isocyanate content.
-
-
Chain Extension:
-
Prepare a solution of PDBA in anhydrous DMF. The amount of PDBA should be calculated to be stoichiometrically equivalent to the remaining isocyanate groups in the prepolymer.
-
Cool the prepolymer to approximately 60°C.
-
Slowly add the PDBA solution to the prepolymer with vigorous stirring. An increase in viscosity will be observed as the chain extension proceeds.
-
-
Casting and Curing:
-
Once the PDBA solution is fully added and the mixture is homogeneous, degas the mixture under vacuum to remove any entrapped air bubbles.
-
Pour the viscous liquid into a preheated mold (e.g., a Teflon-coated mold).
-
Cure the elastomer in an oven at 100°C for 24 hours.
-
-
Demolding and Post-Curing:
-
After the initial curing, carefully demold the elastomer sheet.
-
For optimal properties, post-cure the elastomer at 70°C for an additional 48 hours.
-
Protocol 2: Characterization of PDBA-based Elastomers
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the chemical structure of the synthesized poly(urethane-urea) elastomer.
-
Procedure: Obtain the FTIR spectrum of a thin film of the elastomer using an FTIR spectrometer in the range of 4000-400 cm⁻¹.
-
Expected Observations:
-
Disappearance of the strong N=C=O stretching band from the isocyanate at ~2270 cm⁻¹.
-
Appearance of a strong C=O stretching band for the urea group at ~1640 cm⁻¹.
-
Appearance of N-H stretching vibrations at ~3300 cm⁻¹.
-
Presence of the C=O stretching of the ester group from PCL and PDBA at ~1730 cm⁻¹.
-
2. Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the elastomer.
-
Procedure: Heat a small sample of the elastomer from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Expected Results: PDBA-based elastomers are expected to show good thermal stability, with decomposition temperatures (T₅% weight loss) above 300°C.[5]
3. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) and other thermal transitions.
-
Procedure: Heat the sample from a low temperature (e.g., -80°C) to a temperature above the expected transitions at a controlled rate (e.g., 10°C/min).
-
Expected Results: The DSC thermogram will show the glass transition of the soft segments (from PCL) and potentially melting transitions of the hard segments.
4. Dynamic Mechanical Analysis (DMA):
-
Objective: To study the viscoelastic properties of the elastomer as a function of temperature.
-
Procedure: Analyze a rectangular sample of the elastomer in tensile mode over a temperature range (e.g., -100°C to 150°C) at a fixed frequency (e.g., 1 Hz).
-
Expected Results: The storage modulus (E'), loss modulus (E''), and tan δ curves will provide information about the glass transition, secondary relaxations, and the rubbery plateau.
5. Mechanical Testing:
-
Objective: To determine the tensile properties of the elastomer.
-
Procedure: Perform tensile tests on dumbbell-shaped specimens according to ASTM D412 standard using a universal testing machine.
-
Key Parameters to Measure: Tensile strength, elongation at break, and Young's modulus.
Data Presentation
The following tables summarize the expected range of properties for poly(urethane-urea) elastomers incorporating PDBA as a chain extender, based on available literature.
Table 2: Mechanical Properties of PDBA-based Poly(urethane-urea) Elastomers
| Property | Typical Value |
| Tensile Strength (MPa) | 50 - 70 |
| Elongation at Break (%) | 400 - 800 |
| Young's Modulus (MPa) | 10 - 50 |
Note: These values can vary significantly depending on the specific formulation (e.g., NCO/OH ratio, soft segment type and molecular weight).
Table 3: Thermal Properties of PDBA-based Poly(urethane-urea) Elastomers
| Property | Typical Value |
| Decomposition Temperature (T₅%, °C) | > 300 |
| Glass Transition Temperature (Tg) of Soft Segment (°C) | -50 to -30 |
Conclusion
Propane-1,3-diyl bis(4-aminobenzoate) is a versatile and high-performance chain extender for polyurethane and epoxy elastomers. Its unique chemical structure imparts excellent mechanical strength and thermal stability to the resulting polymers. The provided application notes and protocols offer a starting point for researchers and scientists to explore the potential of PDBA in developing advanced elastomeric materials for a wide range of applications. Further optimization of the formulation and processing conditions can be performed to tailor the material properties to specific requirements.
References
- 1. Effect of mixed chain extenders on the macroscopic properties of polyurethane elastomers - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. cris.unibo.it [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. Propane-1,3-diyl bis-(4-amino-benzoate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 | Benchchem [benchchem.com]
Application Notes and Protocols for Formulating Flexible Epoxy Molding Compounds with Propane-1,3-diyl bis(4-aminobenzoate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to formulating flexible epoxy molding compounds (EMCs) using Propane-1,3-diyl bis(4-aminobenzoate) as a curing agent. Propane-1,3-diyl bis(4-aminobenzoate) is an aromatic diamine that imparts flexibility to brittle epoxy resins, enhancing their toughness and resistance to thermal and mechanical stress. This document outlines the formulation principles, detailed experimental protocols for preparation and characterization, and expected performance of such flexible EMCs. The information is intended to guide researchers and professionals in the development of advanced materials for applications such as the encapsulation of sensitive electronic components and in the fabrication of robust drug delivery devices.
Introduction
Standard epoxy molding compounds, while offering excellent adhesion and chemical resistance, are often rigid and brittle. The incorporation of flexible moieties into the crosslinked polymer network is a common strategy to improve their mechanical properties. Propane-1,3-diyl bis(4-aminobenzoate) serves as an effective curing agent and flexibilizer due to the presence of a flexible three-carbon propylene linkage between two aromatic diamine units.[1] This molecular structure introduces a degree of rotational freedom within the rigid epoxy network, thereby reducing internal stress and enhancing the material's ability to withstand mechanical and thermal shocks.[1]
The primary amino groups of Propane-1,3-diyl bis(4-aminobenzoate) react with the epoxide rings of epoxy prepolymers through a nucleophilic addition mechanism, leading to the formation of a crosslinked polymer network.[1] The stoichiometry between the epoxy resin and the amine curing agent is a critical parameter that dictates the final properties of the cured material.
Materials and Formulation
A typical formulation for a flexible epoxy molding compound consists of an epoxy resin, the curing agent (Propane-1,3-diyl bis(4-aminobenzoate)), a filler, and a catalyst. The following table provides a representative formulation.
Table 1: Representative Formulation of a Flexible Epoxy Molding Compound
| Component | Example Material | Purpose | Weight Percentage (%) |
| Epoxy Resin | Diglycidyl ether of bisphenol A (DGEBA) | Polymer backbone | 40 - 60 |
| Curing Agent | Propane-1,3-diyl bis(4-aminobenzoate) | Crosslinker and Flexibilizer | 15 - 30 |
| Filler | Fused Silica | CTE matching, reinforcement | 10 - 40 |
| Catalyst | 2-Methylimidazole | Curing accelerator | 0.1 - 1.0 |
| Other Additives | Mold release agents, adhesion promoters | Processability and performance enhancement | 0.1 - 2.0 |
Note: The exact weight percentages should be optimized based on the desired final properties. The stoichiometry between the epoxy groups of the resin and the amine hydrogens of the curing agent is a key factor to consider.
Experimental Protocols
Preparation of the Epoxy Molding Compound
-
Pre-treatment: Dry the epoxy resin and the filler in a vacuum oven at 80°C for 4 hours to remove any absorbed moisture.
-
Mixing:
-
Melt the epoxy resin in a heated mixing vessel at 100-120°C.
-
Gradually add the pre-dried filler to the molten resin under continuous mechanical stirring until a homogeneous dispersion is achieved.
-
In a separate container, dissolve the Propane-1,3-diyl bis(4-aminobenzoate) and the catalyst in a minimal amount of a suitable solvent (e.g., N,N-dimethylformamide) with gentle warming if necessary.
-
Add the curing agent solution to the resin-filler mixture and continue stirring for 15-20 minutes to ensure uniform distribution.
-
-
Degassing: Place the mixture in a vacuum oven at 80-90°C for 30-60 minutes to remove entrapped air bubbles and residual solvent.
-
B-Staging (Optional): Partially cure the compound at a moderate temperature (e.g., 90-110°C) for a specific time to advance the reaction to a non-tacky, malleable state. This "B-staged" material can be stored for later use.
Curing of the Epoxy Molding Compound
The curing process involves the chemical reaction between the epoxy resin and the curing agent to form a three-dimensional network. A typical curing schedule involves a multi-step process:
-
Molding: Transfer the formulated and degassed epoxy compound into a pre-heated mold. Apply pressure to ensure complete filling of the mold cavity.
-
Initial Cure: Heat the mold to a temperature in the range of 120-150°C for 1-2 hours.
-
Post-Cure: Remove the cured part from the mold and subject it to a post-curing step at a higher temperature, typically 150-180°C, for 2-4 hours. This step ensures the completion of the crosslinking reaction and maximizes the material's properties.
Characterization of the Cured Epoxy Molding Compound
The following standard tests are recommended to evaluate the properties of the flexible epoxy molding compound.
Table 2: Standard Test Methods for Characterization
| Property | ASTM Standard | Description |
| Tensile Properties | ASTM D638 | Measures tensile strength, modulus, and elongation at break.[2] |
| Flexural Properties | ASTM D790 | Determines the flexural strength and modulus of the material.[2] |
| Impact Strength | ASTM D256 | Evaluates the material's resistance to impact (Izod or Charpy test).[2] |
| Glass Transition Temperature (Tg) | ASTM E1356 (DSC), ASTM E1640 (DMA) | Determines the temperature at which the material transitions from a rigid to a rubbery state. |
| Thermal Stability | ASTM E1131 (TGA) | Measures the weight loss of the material as a function of temperature, indicating its thermal stability. |
Expected Performance and Data
Table 3: Representative Mechanical and Thermal Properties of Flexible Epoxy Compounds
| Property | Expected Range of Values |
| Tensile Strength (MPa) | 40 - 70 |
| Elongation at Break (%) | 5 - 20 |
| Flexural Modulus (GPa) | 1.5 - 3.0 |
| Glass Transition Temperature (Tg) (°C) | 90 - 140 |
Note: These values are for illustrative purposes and the actual properties will depend on the specific formulation, including the type of epoxy resin, filler loading, and curing conditions.
Visualizations
Curing Reaction Signaling Pathway
Caption: Curing reaction of epoxy resin with the diamine curing agent.
Experimental Workflow
Caption: Experimental workflow for flexible epoxy molding compound.
Logical Relationship of Properties
Caption: Influence of the flexible diamine on material properties.
Conclusion
The use of Propane-1,3-diyl bis(4-aminobenzoate) as a curing agent is a promising approach for developing flexible epoxy molding compounds. By following the outlined formulation principles and experimental protocols, researchers can systematically develop and characterize these materials for a variety of applications requiring enhanced toughness and resilience. Further optimization of the formulation and curing parameters will be necessary to tailor the material properties to specific performance requirements.
References
Enhancing Adhesive Flexibility with Propane-1,3-diyl bis(4-aminobenzoate): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propane-1,3-diyl bis(4-aminobenzoate), also known as PBA, is an aromatic diamine that serves as a highly effective flexibilizer, chain extender, and curing agent in various polymer systems, particularly in epoxy and polyurethane adhesives. Its unique molecular structure, characterized by a flexible three-carbon chain and a "V" shape, introduces a degree of freedom into rigid polymer networks.[1][2][3][4] This modification reduces internal stress, thereby enhancing the flexibility and toughness of the final adhesive material. These properties are critical in applications requiring durability and resistance to mechanical and thermal stress, such as in electronics packaging, electrically conductive adhesives (ECAs), and flexible coatings.[1][5]
This document provides detailed application notes and experimental protocols for utilizing Propane-1,3-diyl bis(4-aminobenzoate) to improve the flexibility of adhesive formulations.
Mechanism of Action
The primary functional groups of Propane-1,3-diyl bis(4-aminobenzoate), the two primary amine groups, readily react with electrophilic species like epoxides and isocyanates.[1]
-
In Epoxy Resins: The amine groups undergo a nucleophilic addition reaction with the epoxide rings of the epoxy prepolymer. Each primary amine group can react with two epoxy groups, leading to the formation of a cross-linked network. The flexible propane linker in the PBA molecule is incorporated into this network, imparting greater flexibility compared to more rigid curing agents.[1]
-
In Polyurethanes: PBA acts as a chain extender. The amine groups react with isocyanate-terminated prepolymers to form urea linkages. This reaction creates "hard segments" within the polymer structure that provide cohesive strength, while the flexible portion of the PBA molecule contributes to the overall elasticity of the resulting poly(urethane-urea) elastomer.[1][6]
The incorporation of PBA into the polymer backbone disrupts the rigid structure, allowing for greater chain mobility and energy dissipation under stress, which translates to improved flexibility and toughness.
Data Presentation
The following tables summarize the quantitative effects of incorporating Propane-1,3-diyl bis(4-aminobenzoate) (PBA) into an epoxy molding compound (EMC).
Table 1: Effect of PBA on Storage Modulus of Epoxy Molding Compound
| Temperature (°C) | Storage Modulus (GPa) - Sample A (0% PBA) | Storage Modulus (GPa) - Sample B | Storage Modulus (GPa) - Sample C | Storage Modulus (GPa) - Sample D |
| 30 | 18.5 | 18.0 | 17.5 | 17.0 |
| 100 | 15.0 | 14.0 | 13.0 | 12.0 |
| 175 | 0.8 | 0.6 | 0.5 | 0.4 |
| 260 | 0.6 | 0.4 | 0.3 | 0.2 |
Table 2: Effect of PBA on Glass Transition Temperature (Tg) of Epoxy Molding Compound
| Sample | PBA Content | Glass Transition Temperature (Tg) (°C) |
| A | 0% | 165 |
| B | Low | 155 |
| C | Medium | 150 |
| D | High | 140 |
Table 3: Effect of PBA on Adhesion Strength (Tab Pull Force) of Epoxy Molding Compound
| Leadframe | Tab Pull Force (kgf) - Sample A (0% PBA) | Tab Pull Force (kgf) - Sample B | Tab Pull Force (kgf) - Sample C | Tab Pull Force (kgf) - Sample D | % Increase with PBA (Max) |
| Copper | 5.5 | 6.5 | 7.5 | 8.7 | 58% |
| Silver-plated | 3.5 | 5.0 | 6.5 | 7.6 | 117% |
Experimental Protocols
Protocol 1: Preparation of a Flexible Epoxy Adhesive
This protocol describes the preparation of a flexible epoxy adhesive using Propane-1,3-diyl bis(4-aminobenzoate) as a curing agent and flexibilizer.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Propane-1,3-diyl bis(4-aminobenzoate) (PBA)
-
Anhydrous solvent (e.g., acetone or methyl ethyl ketone)
-
Mixing vessels
-
Stirring apparatus (magnetic stirrer or mechanical overhead stirrer)
-
Vacuum oven
Procedure:
-
Resin Preparation: In a clean, dry mixing vessel, weigh the desired amount of DGEBA epoxy resin.
-
PBA Dissolution: In a separate vessel, dissolve the calculated stoichiometric amount of PBA in a minimal amount of anhydrous solvent with gentle heating and stirring until fully dissolved. The stoichiometric ratio should be calculated based on the amine hydrogen equivalent weight of PBA and the epoxy equivalent weight of the resin.
-
Mixing: Slowly add the PBA solution to the epoxy resin while stirring continuously.
-
Degassing: Place the mixture in a vacuum oven at a temperature of 60-80°C for 15-30 minutes, or until all air bubbles are removed.
-
Curing: Apply the adhesive to the desired substrate and cure according to a predetermined schedule. A typical curing schedule might be 120°C for 1 hour followed by a post-cure at 150°C for 2 hours. The optimal curing schedule should be determined experimentally.
Protocol 2: Evaluation of Adhesive Flexibility - Tensile Testing
This protocol outlines the procedure for evaluating the flexibility of the cured adhesive through tensile testing, following principles from ASTM D897.[1][7][8]
Materials and Equipment:
-
Cured adhesive specimens (dog-bone shape, prepared according to ASTM D638)
-
Universal Testing Machine (UTM) with appropriate grips and load cell
-
Extensometer (for accurate strain measurement)
-
Calipers for measuring specimen dimensions
Procedure:
-
Specimen Preparation: Prepare dog-bone-shaped specimens of the cured adhesive by casting the liquid adhesive mixture into a mold and curing as described in Protocol 1.
-
Dimensional Measurement: Accurately measure the width and thickness of the gauge section of each specimen using calipers.
-
Testing Setup: Secure the specimen in the grips of the Universal Testing Machine. Attach the extensometer to the gauge section of the specimen.
-
Test Execution: Apply a tensile load to the specimen at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[7]
-
Data Acquisition: Record the load-displacement data throughout the test.
-
Analysis: From the stress-strain curve, determine the following properties:
-
Tensile Strength (MPa): The maximum stress the material can withstand before breaking.
-
Elongation at Break (%): The percentage increase in length at the point of fracture, a direct measure of flexibility.
-
Young's Modulus (GPa): The stiffness of the material, calculated from the initial linear portion of the stress-strain curve. A lower modulus generally indicates higher flexibility.
-
Protocol 3: Evaluation of Adhesive Flexibility - Dynamic Mechanical Analysis (DMA)
This protocol describes the use of DMA to characterize the viscoelastic properties of the cured adhesive, providing insights into its flexibility over a range of temperatures.[9][10][11][12][13]
Materials and Equipment:
-
Cured adhesive specimens (typically rectangular bars)
-
Dynamic Mechanical Analyzer (DMA) with a suitable clamping fixture (e.g., three-point bending or tensile)
-
Liquid nitrogen for sub-ambient temperature control
Procedure:
-
Specimen Preparation: Prepare rectangular bar specimens of the cured adhesive.
-
Instrument Setup: Mount the specimen in the DMA fixture.
-
Test Parameters: Set the following test parameters:
-
Temperature Range: e.g., -50°C to 250°C
-
Heating Rate: e.g., 3°C/min
-
Frequency: e.g., 1 Hz
-
Strain Amplitude: Within the linear viscoelastic region of the material (typically 0.1%).
-
-
Test Execution: The DMA will apply an oscillating force to the sample as it is heated through the specified temperature range.
-
Data Acquisition: The instrument will record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.
-
Analysis:
-
Storage Modulus (E'): Represents the elastic response and stiffness of the material. A lower storage modulus in the glassy and rubbery plateaus indicates greater flexibility.
-
Glass Transition Temperature (Tg): The temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This is often taken as the peak of the tan δ curve. A lower Tg can be indicative of a more flexible material at room temperature.
-
Mandatory Visualizations
Caption: Experimental workflow for flexible adhesive preparation and characterization.
Caption: How PBA imparts flexibility to epoxy and polyurethane adhesives.
References
- 1. infinitalab.com [infinitalab.com]
- 2. researchgate.net [researchgate.net]
- 3. file.yzimgs.com [file.yzimgs.com]
- 4. Propane-1,3-diyl bis(4-aminobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. reference.globalspec.com [reference.globalspec.com]
- 9. Using Dynamic Mechanical Analysis for Quality Control of Epoxy Materials – C-Therm Technologies Ltd. [ctherm.com]
- 10. researchgate.net [researchgate.net]
- 11. covalentmetrology.com [covalentmetrology.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. Making sure you're not a bot! [opus4.kobv.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Propane-1,3-diyl bis(4-aminobenzoate) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Propane-1,3-diyl bis(4-aminobenzoate).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient water removal (in the case of Fischer esterification). | Fischer Esterification: Ensure efficient removal of water by using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or by azeotropic distillation. Consider increasing the reaction time or temperature. Alkali Metal Salt Route: Ensure the starting materials are dry and the solvent is aprotic and polar to facilitate the reaction.[1][2] |
| Side Reactions: The formation of byproducts, such as N-alkylation products, can reduce the yield of the desired ester.[2] | Use an aprotic polar solvent in the alkali metal salt method to minimize side reactions.[1][2] Protect the amino group if side reactions are significant, though this adds extra steps to the synthesis. | |
| Loss during Work-up/Purification: The product may be lost during extraction, washing, or recrystallization steps. | Optimize the purification process. For example, when precipitating the product, ensure the solution is sufficiently cooled to maximize crystal formation. Use an appropriate solvent system for recrystallization to minimize loss. | |
| Presence of Impurities in the Final Product | Unreacted Starting Materials: 4-aminobenzoic acid, 1,3-propanediol, or the 1,3-dihalogenated propane may remain in the product. | Fischer Esterification: Use a slight excess of one of the reactants to drive the reaction to completion, followed by purification to remove the excess reactant. Alkali Metal Salt Route: Ensure stoichiometric amounts of reactants are used. Purify the crude product by recrystallization. |
| Byproducts from Side Reactions: N-alkylation or other side reactions can lead to impurities.[2] | The use of an aprotic polar solvent in the alkali metal salt method is reported to greatly reduce side reactions.[2] If byproducts are present, purification by column chromatography may be necessary. | |
| Dicyclohexylurea (DCU) Contamination: If using DCC as a dehydrating agent, the byproduct DCU may contaminate the final product.[1] | DCU is largely insoluble in many common organic solvents and can be removed by filtration of the reaction mixture.[1] Washing the crude product with a solvent in which DCU is soluble but the desired product is not can also be effective. | |
| Reaction Fails to Proceed | Incorrect Reagents: The use of incorrect or degraded starting materials will prevent the reaction from occurring. | Verify the identity and purity of all starting materials using appropriate analytical techniques (e.g., NMR, melting point). |
| Inappropriate Reaction Conditions: The temperature may be too low, or the chosen solvent may not be suitable for the reaction. | Fischer Esterification: Ensure the temperature is sufficient to drive the esterification. Alkali Metal Salt Route: Use an aprotic polar solvent such as dimethyl sulfoxide and a reaction temperature between 60°C and 150°C.[1] | |
| Poor Quality Alkali Metal Salt: If using the alkali metal salt route, the pre-formed salt may be of poor quality or contain residual water. | Ensure the p-aminobenzoic acid alkali metal salt is properly prepared and dried before use. The salt can be generated in situ by reacting p-aminobenzoic acid with a corresponding alkali metal base.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce Propane-1,3-diyl bis(4-aminobenzoate)?
A1: There are two primary methods for synthesizing Propane-1,3-diyl bis(4-aminobenzoate):
-
Fischer Esterification: This is a direct synthesis involving the reaction of 1,3-propanediol with two equivalents of 4-aminobenzoic acid, often in the presence of an acid catalyst and a dehydrating agent.[1]
-
Alkali Metal Salt Route: This alternative, often higher-yielding approach, involves the reaction of an alkali metal salt of p-aminobenzoic acid (like sodium p-aminobenzoate) with a 1,3-dihalogenated propane (such as 1,3-dichloropropane) in an aprotic polar solvent.[1][2]
Q2: Which synthetic method generally provides a higher yield?
A2: The reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane is often reported to be a higher-yielding approach.[1][2] This method, when carried out in an aprotic polar solvent, effectively minimizes side reactions and allows the diesterification to proceed under milder conditions, resulting in the desired product in high purity and yield.[1][2]
Q3: What is the role of dicyclohexylcarbodiimide (DCC) in the Fischer esterification synthesis?
A3: DCC is a powerful dehydrating agent used to drive the equilibrium of the Fischer esterification towards the product side.[1] It reacts with the water molecule produced during the esterification to form dicyclohexylurea (DCU), a solid that is largely insoluble in common organic solvents.[1] The removal of water prevents the reverse hydrolysis reaction, thus increasing the yield of the ester.[1]
Q4: What are the common side reactions to be aware of during the synthesis?
A4: A significant side reaction, particularly when reacting aminobenzoic acid or its metal salt with a dihalogenated alkane, is N-alkylation.[2] This occurs when the electrophilic dihalogenated alkane reacts with the nucleophilic amino group of the aminobenzoic acid instead of the carboxylate group. Using an aprotic polar solvent can greatly reduce such side reactions.[2] The primary aromatic amino groups are also susceptible to oxidation.[1]
Q5: What are suitable solvents for the alkali metal salt route?
A5: Aprotic polar solvents are recommended for the alkali metal salt route.[1][2] An example of a suitable solvent is dimethyl sulfoxide (DMSO).[1]
Q6: How can I purify the final product?
A6: The final product can be purified using standard techniques.[2] A common method involves precipitating the crude product by pouring the reaction mixture into water, followed by collection of the crystals by filtration.[2] Recrystallization from a suitable solvent can be used to further purify the product.[2]
Experimental Protocols
Method 1: Synthesis via Alkali Metal Salt of p-Aminobenzoic Acid
This method is generally preferred for its higher yield and purity.[1][2]
Step 1: Preparation of Sodium p-Aminobenzoate
-
Dissolve p-aminobenzoic acid in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of a sodium base (e.g., sodium hydroxide or sodium ethoxide) solution dropwise while stirring.
-
The sodium salt will precipitate. Isolate the salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Step 2: Diesterification Reaction
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, add the dried sodium p-aminobenzoate and an aprotic polar solvent (e.g., dimethyl sulfoxide).
-
Heat the mixture to a temperature between 80°C and 130°C.[1]
-
Slowly add a stoichiometric amount of 1,3-dihalogenated propane (e.g., 1,3-dichloropropane).
-
Maintain the reaction at the elevated temperature and monitor its progress by a suitable technique (e.g., TLC).
-
After the reaction is complete, cool the mixture to room temperature.
Step 3: Isolation and Purification
-
Pour the reaction mixture into a large volume of water to precipitate the crude Propane-1,3-diyl bis(4-aminobenzoate).
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
Dry the crude product.
-
Recrystallize the dried product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Method 2: Fischer Esterification using Dicyclohexylcarbodiimide (DCC)
Step 1: Reaction Setup
-
In a round-bottom flask, combine 1,3-propanediol and two equivalents of 4-aminobenzoic acid in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Cool the mixture in an ice bath.
Step 2: Addition of DCC
-
Dissolve dicyclohexylcarbodiimide (DCC) in the same solvent and add it dropwise to the cooled reaction mixture with constant stirring. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can also be added to accelerate the reaction.
-
A white precipitate of dicyclohexylurea (DCU) will start to form.
Step 3: Reaction and Work-up
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction for completion using TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any unreacted 4-aminobenzoic acid and DMAP, followed by a wash with a dilute base solution (e.g., saturated sodium bicarbonate) and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Step 4: Purification
-
Recrystallize the crude product from a suitable solvent to obtain pure Propane-1,3-diyl bis(4-aminobenzoate).
Quantitative Data Summary
Reaction Conditions for the Alkali Metal Salt Route
| Parameter | Conditions | Advantage |
| Starting Materials | Sodium p-aminobenzoate, 1,3-Dichloropropane | Readily available |
| Solvent | Aprotic polar solvents (e.g., Dimethyl sulfoxide) | Reduces side reactions[1][2] |
| Temperature | 60°C to 150°C (preferably 80°C to 130°C) | Milder conditions[1][2] |
| Yield | High | [1][2] |
| Purity | High | [1][2] |
Visualizations
Caption: Workflow for the synthesis of Propane-1,3-diyl bis(4-aminobenzoate) via the alkali metal salt route.
Caption: Main esterification reaction and potential N-alkylation side reaction.
Caption: Decision tree for troubleshooting low yield or impure product in the synthesis.
References
Preventing N-alkylation side reactions during Propane-1,3-diyl bis(4-aminobenzoate) synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing N-alkylation side reactions during the synthesis of Propane-1,3-diyl bis(4-aminobenzoate).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a significant amount of an impurity in my synthesis of Propane-1,3-diyl bis(4-aminobenzoate). How can I identify if it is the N-alkylated side product?
A1: The primary amine groups on the 4-aminobenzoate moiety are nucleophilic and can react with the alkylating agent (e.g., 1,3-dihalopropane) in a side reaction. This N-alkylation is a common issue.[1][2] To identify the side product, you can use techniques like:
-
Mass Spectrometry (MS): Look for masses corresponding to the mono- or di-N-alkylated product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The N-alkylated product will show characteristic signals for the new N-alkyl group, and a change in the chemical shift and integration of the aromatic protons.
-
Infrared (IR) Spectroscopy: The N-H stretching vibrations in the IR spectrum will differ between the primary amine of the desired product and the secondary or tertiary amine of the N-alkylated byproduct.[3]
Q2: What are the main causes of N-alkylation during the synthesis?
A2: The most significant factor promoting N-alkylation is high reaction temperature. A patent on the synthesis of Propane-1,3-diyl bis(p-aminobenzoate) indicates that side reactions like N-alkylation become problematic at temperatures exceeding 150°C.[4] Other factors can include the choice of base and solvent, and the reactivity of the alkylating agent.
Q3: How can I prevent or minimize N-alkylation?
A3: There are two primary strategies to minimize N-alkylation:
-
Reaction Condition Optimization:
-
Temperature Control: Maintain the reaction temperature between 80°C and 130°C.[4]
-
Choice of Reactants: Using an alkali metal salt of p-aminobenzoic acid (e.g., sodium or potassium salt) instead of the free acid can improve the reaction's selectivity towards O-alkylation (esterification) over N-alkylation.[4]
-
Solvent Selection: Aprotic polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended.[4]
-
-
Use of Protecting Groups:
-
Protect the amino group of 4-aminobenzoic acid before the esterification reaction. Carbamate protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are commonly used to temporarily block the reactivity of amines.[5][6] After the esterification is complete, the protecting group can be removed to yield the desired product.
-
Q4: My reaction yield is low, even when I control the temperature. What else could be the problem?
A4: Low yields can result from several factors other than N-alkylation:
-
Incomplete reaction: Ensure the reaction is running for a sufficient amount of time. At 80-130°C, a reaction time of 1-6 hours is typically adequate.[4]
-
Reactant quality: Use pure starting materials. Impurities in the 4-aminobenzoic acid or the 1,3-dihalopropane can lead to side reactions.
-
Moisture: The presence of water can hydrolyze the ester product, reducing the yield. Ensure all glassware is dry and use anhydrous solvents if possible.
-
Incorrect stoichiometry: Use the correct molar ratios of your reactants as specified in the protocol.
Q5: Is there an alternative synthesis route that is less prone to N-alkylation?
A5: Yes, an alternative is the Fischer esterification of 1,3-propanediol with two equivalents of 4-aminobenzoic acid.[3] This method avoids the use of a highly reactive alkylating agent like 1,3-dihalopropane. However, this reaction is an equilibrium process and requires the removal of water to drive it to completion. Another approach involves the reduction of a nitro-precursor, which circumvents the issue of the reactive amino group during esterification.
Data Presentation
Table 1: Recommended Reaction Conditions to Minimize N-alkylation
| Parameter | Recommended Condition | Rationale |
| Reactant | p-aminobenzoic acid alkali metal salt (e.g., sodium or potassium salt) | Enhances nucleophilicity of the carboxylate, favoring O-alkylation.[4] |
| Alkylating Agent | 1,3-dihalopropane (e.g., 1,3-dichloropropane or 1,3-dibromopropane) | Standard reagent for forming the propane-1,3-diyl bridge. |
| Solvent | Aprotic polar solvent (e.g., DMSO, DMF) | Solubilizes the reactants and facilitates the reaction.[4] |
| Temperature | 80 - 130°C | Minimizes the rate of the N-alkylation side reaction.[4] |
| Reaction Time | 1 - 6 hours | Sufficient time for the reaction to proceed to completion at the recommended temperature.[4] |
Table 2: Problematic Conditions Leading to Increased N-alkylation
| Parameter | Problematic Condition | Consequence |
| Temperature | > 150°C | Significantly increases the rate of N-alkylation side reactions.[4] |
| Reactant | p-aminobenzoic acid (free acid) with a strong base | May not be as selective as using the pre-formed alkali metal salt. |
| Solvent | Protic solvents | Can interfere with the reaction and may not effectively solubilize the reactants. |
Experimental Protocols
Protocol 1: Synthesis via Alkali Metal Salt of p-Aminobenzoic Acid (Minimizing N-alkylation)
This protocol is adapted from a patented method designed to produce high-purity Propane-1,3-diyl bis(p-aminobenzoate) with minimal side reactions.[4]
Materials:
-
p-aminobenzoic acid
-
Sodium hydroxide (or potassium hydroxide)
-
1,3-dichloropropane
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle with temperature control
-
Magnetic stirrer
Procedure:
-
Preparation of Sodium p-aminobenzoate:
-
In a round-bottom flask, dissolve p-aminobenzoic acid in a minimal amount of deionized water.
-
Add one molar equivalent of sodium hydroxide solution dropwise while stirring.
-
Remove the water under reduced pressure to obtain the sodium p-aminobenzoate salt. Dry the salt thoroughly in a vacuum oven.
-
-
Esterification Reaction:
-
In a dry round-bottom flask equipped with a condenser and magnetic stirrer, add the dried sodium p-aminobenzoate (2 molar equivalents) and anhydrous DMSO.
-
Begin stirring and gently heat the mixture to 80°C to dissolve the salt.
-
Once dissolved, add 1,3-dichloropropane (1 molar equivalent) to the reaction mixture.
-
Increase the temperature to 100-120°C and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of cold deionized water to precipitate the crude product.
-
Stir for 30 minutes, then collect the precipitate by vacuum filtration.
-
Wash the solid with deionized water to remove any remaining DMSO and inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Propane-1,3-diyl bis(4-aminobenzoate).
-
Dry the purified product under vacuum.
-
Visualizations
Caption: Main synthetic pathway for Propane-1,3-diyl bis(4-aminobenzoate).
Caption: N-alkylation side reaction pathway.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 | Benchchem [benchchem.com]
- 4. US4476318A - Process for the preparation of 1,3-propanediol bis(p-aminobenzoate) - Google Patents [patents.google.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. scispace.com [scispace.com]
Addressing solubility challenges with Propane-1,3-diyl bis(4-aminobenzoate)
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Propane-1,3-diyl bis(4-aminobenzoate), focusing on addressing its solubility challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the dissolution of Propane-1,3-diyl bis(4-aminobenzoate).
| Issue | Potential Cause | Recommended Solution |
| Compound is not dissolving in the chosen solvent. | Low solubility of the compound in the selected solvent at ambient temperature. | 1. Gently heat the solution while stirring. Propane-1,3-diyl bis(4-aminobenzoate) is a crystalline solid, and an increase in temperature can significantly improve its solubility. 2. If heating is not effective or desirable, consider switching to a solvent with a higher dissolving power for aromatic amines, such as N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). |
| A precipitate forms after the solution cools down. | The compound has a higher solubility at an elevated temperature and the solution becomes supersaturated upon cooling. | 1. Reheat the solution to redissolve the precipitate and use the warm solution for your experiment. 2. If the experiment requires a room temperature solution, prepare a saturated solution at a higher temperature, allow it to cool, and then filter off the excess precipitate to obtain a saturated solution at room temperature. |
| The dissolution rate is very slow. | Insufficient agitation or large particle size of the compound. | 1. Increase the stirring speed to enhance the interaction between the solvent and the solute. 2. Use a magnetic stirrer or a mechanical stirrer for efficient mixing. 3. If possible, gently grind the crystalline powder to increase the surface area, which can accelerate the dissolution process. |
| The solution appears cloudy or hazy. | Presence of insoluble impurities or incomplete dissolution. | 1. Filter the solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter. 2. Ensure that the compound is fully dissolved by trying the methods mentioned above (heating, stirring, changing solvent). |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving Propane-1,3-diyl bis(4-aminobenzoate)?
A1: Polar aprotic solvents are generally the most effective for dissolving Propane-1,3-diyl bis(4-aminobenzoate). These include N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Acetone also shows good solubility.[1] For applications like polymerization, solvents such as nitrobenzene may also be used, often with heating.
Q2: Is Propane-1,3-diyl bis(4-aminobenzoate) soluble in water?
A2: No, it is poorly soluble in water. The reported water solubility is 4 mg/L at 25°C.[1]
Q3: How does temperature affect the solubility of Propane-1,3-diyl bis(4-aminobenzoate)?
A3: As with most crystalline solids, the solubility of Propane-1,3-diyl bis(4-aminobenzoate) in organic solvents is expected to increase with temperature. Heating is a common technique to enhance its dissolution.
Q4: Are there any safety precautions to consider when handling Propane-1,3-diyl bis(4-aminobenzoate) and its solvents?
A4: Yes. Always work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Q5: How should Propane-1,3-diyl bis(4-aminobenzoate) be stored?
A5: It should be stored in a tightly sealed container in a cool, dry place away from direct sunlight. It is described as non-hygroscopic, which means it has a low tendency to absorb moisture from the air.
Data Presentation
Table 1: Solubility of Propane-1,3-diyl bis(4-aminobenzoate) in Common Solvents
| Solvent | Chemical Formula | Solvent Type | Solubility (at 25°C) | Notes |
| Water | H₂O | Polar Protic | 4 mg/L[1] | Very poorly soluble. |
| Acetone | C₃H₆O | Polar Aprotic | Good | Described as having "almost transparency".[1] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | High (Estimated) | Generally a good solvent for aromatic diamines. |
| Dimethylacetamide (DMAc) | C₄H₉NO | Polar Aprotic | High (Estimated) | Generally a good solvent for aromatic diamines. |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High (Estimated) | Generally a good solvent for aromatic diamines. |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High (Estimated) | Generally a good solvent for aromatic diamines. |
| Ethanol | C₂H₅OH | Polar Protic | Low (Estimated) | Generally lower solubility compared to polar aprotic solvents. |
| Methanol | CH₃OH | Polar Protic | Low (Estimated) | Generally lower solubility compared to polar aprotic solvents. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Moderate (Estimated) | May require heating to achieve good solubility. |
| Toluene | C₇H₈ | Non-polar | Low (Estimated) | Poor solvent for this compound. |
| Chloroform | CHCl₃ | Non-polar | Low (Estimated) | Poor solvent for this compound. |
Note: Estimated solubilities are based on the general behavior of aromatic diamines and should be confirmed experimentally for specific applications.
Experimental Protocols
Protocol for Determining the Solubility of Propane-1,3-diyl bis(4-aminobenzoate)
This protocol outlines a general procedure for determining the solubility of Propane-1,3-diyl bis(4-aminobenzoate) in a specific solvent at a given temperature.
-
Preparation:
-
Ensure the Propane-1,3-diyl bis(4-aminobenzoate) is a fine, dry powder.
-
Select a suitable solvent and ensure it is of high purity.
-
Prepare a series of vials or flasks.
-
-
Procedure (Shake-Flask Method):
-
Add an excess amount of Propane-1,3-diyl bis(4-aminobenzoate) to a known volume of the solvent in a sealed vial.
-
Place the vial in a shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., a water bath) for 24-48 hours to ensure equilibrium is reached.
-
After the equilibration period, allow the solution to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette, ensuring no solid particles are transferred.
-
Filter the withdrawn sample through a 0.22 µm syringe filter into a clean, pre-weighed vial.
-
Determine the concentration of the dissolved solid in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
-
Data Analysis:
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
-
Repeat the experiment at different temperatures if required.
-
Visualizations
References
Technical Support Center: Degradation Pathways of Propane-1,3-diyl bis(4-aminobenzoate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and investigating the degradation pathways of Propane-1,3-diyl bis(4-aminobenzoate). The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for Propane-1,3-diyl bis(4-aminobenzoate)?
Based on the chemical structure of Propane-1,3-diyl bis(4-aminobenzoate), which contains two ester linkages and two primary aromatic amine groups, the two primary degradation pathways are expected to be hydrolysis and oxidation.[1][2][3] Photodegradation is also a potential pathway that should be investigated.
-
Hydrolysis: The ester bonds are susceptible to cleavage under both acidic and basic conditions, leading to the formation of 4-aminobenzoic acid and propane-1,3-diol.[1][2][3]
-
Oxidation: The primary aromatic amine groups are prone to oxidation, which can lead to the formation of various colored degradants, including nitroso and nitro compounds, as well as polymeric impurities.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to cleavage of the ester bond or reactions involving the aromatic rings.
Q2: What are the likely degradation products of Propane-1,3-diyl bis(4-aminobenzoate)?
The primary degradation products will depend on the degradation pathway:
-
Hydrolysis:
-
4-aminobenzoic acid
-
Propane-1,3-diol
-
Mono-hydrolyzed intermediate: 3-((4-aminobenzoyl)oxy)propyl 4-aminobenzoate
-
-
Oxidation:
-
Products resulting from the oxidation of the aromatic amine groups, such as nitroso, nitro, and azoxy derivatives.
-
Polymeric impurities formed through oxidative coupling reactions.
-
-
Photodegradation:
-
Similar products to hydrolysis and oxidation may be formed.
-
Other photoproducts arising from reactions of the aromatic ring.
-
Q3: How can I monitor the degradation of Propane-1,3-diyl bis(4-aminobenzoate)?
A stability-indicating analytical method is crucial for monitoring the degradation of Propane-1,3-diyl bis(4-aminobenzoate) and separating it from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique.[4][5]
Q4: What are the typical stress conditions for a forced degradation study of this compound?
Forced degradation studies are performed to intentionally degrade the compound to identify potential degradation products and pathways.[6] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105 °C) for a specified duration.
-
Photodegradation: Exposure to UV and/or visible light in a photostability chamber.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Propane-1,3-diyl bis(4-aminobenzoate) degradation.
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing for the Parent Compound or Degradants | - Secondary interactions with residual silanols on the HPLC column.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column.- Optimize the mobile phase pH to ensure the analyte is in a single ionic form.- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. |
| Poor Resolution Between Parent Peak and Degradant Peaks | - Inadequate mobile phase composition.- Incorrect column chemistry. | - Optimize the organic-to-aqueous ratio in the mobile phase.- Try a different organic modifier (e.g., acetonitrile vs. methanol).- Use a column with a different stationary phase (e.g., phenyl-hexyl). |
| Appearance of Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use fresh, high-purity solvents for the mobile phase.- Implement a thorough needle wash program in the autosampler.- Inject a blank solvent to check for carryover. |
| Drifting Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Use a guard column and replace the analytical column if performance deteriorates. |
Data Presentation
The following tables provide an example of how to structure and present quantitative data from a forced degradation study of Propane-1,3-diyl bis(4-aminobenzoate).
Table 1: Summary of Forced Degradation Results for Propane-1,3-diyl bis(4-aminobenzoate)
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products Detected | Major Degradation Product(s) (by % Area) |
| 0.1 M HCl, 80°C, 24h | 15.2% | 2 | 4-aminobenzoic acid (12.5%) |
| 0.1 M NaOH, 60°C, 8h | 25.8% | 3 | 4-aminobenzoic acid (22.1%) |
| 10% H₂O₂, RT, 48h | 18.5% | 4 | Unknown Oxidative Degradant 1 (RT=5.2 min, 8.9%) |
| Dry Heat, 105°C, 72h | 5.1% | 1 | Minor Unknown Degradant (RT=3.8 min, 2.3%) |
| Photostability (ICH Q1B) | 8.9% | 2 | 4-aminobenzoic acid (4.5%), Photolytic Degradant 1 (RT=6.1 min, 3.2%) |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method Development
This protocol outlines the steps for developing an RP-HPLC method to analyze Propane-1,3-diyl bis(4-aminobenzoate) and its degradation products.
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic acid or trifluoroacetic acid in water.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Initial Gradient: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
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Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution and determine the optimal wavelength for detection of the parent compound and all major degradation products. A wavelength of 290 nm is a reasonable starting point based on the chromophore.[7]
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Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve optimal separation (resolution > 2) between the parent peak and all degradation product peaks.
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Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to confirm that all degradation products are well-separated from the parent peak and from each other.
Protocol 2: Forced Degradation Study
This protocol provides a general procedure for conducting a forced degradation study.
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Sample Preparation: Prepare a stock solution of Propane-1,3-diyl bis(4-aminobenzoate) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat in a water bath.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at the desired temperature.
-
Oxidation: Mix the stock solution with an appropriate concentration of H₂O₂.
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Thermal Stress: Place the solid compound in a hot air oven.
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Photolytic Stress: Expose the solution or solid compound to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Neutralization/Quenching: Neutralize the acid and base-stressed samples before injection. Dilute the H₂O₂ stressed samples.
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Analysis: Analyze all samples using the developed stability-indicating HPLC method.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound to ensure no co-eluting degradants.
Mandatory Visualizations
Degradation Pathway Diagram
Caption: Predicted degradation pathways of Propane-1,3-diyl bis(4-aminobenzoate).
Experimental Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study.
Troubleshooting Logic Diagram for HPLC Analysis
References
- 1. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of procaine in aqueous systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. cjhp-online.ca [cjhp-online.ca]
Challenges in the scale-up production of Propane-1,3-diyl bis(4-aminobenzoate)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Propane-1,3-diyl bis(4-aminobenzoate).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of Propane-1,3-diyl bis(4-aminobenzoate), particularly when using the recommended alkali metal salt route.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. A primary consideration is the quality of your starting materials. Ensure that the p-aminobenzoic acid alkali metal salt is completely dry, as moisture can interfere with the reaction. Additionally, the purity of the 1,3-dihalogenated propane is crucial.
Incomplete reaction is another common culprit. The reaction time and temperature are critical parameters.[1] Operating at temperatures below 60°C can lead to very slow and incomplete reactions.[1] Conversely, while higher temperatures can increase the reaction rate, exceeding 150°C can promote the formation of side products, such as N-alkylated species, which will lower the yield of the desired product.[1]
To improve your yield:
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Optimize Reaction Conditions: Carefully control the temperature to the optimal range of 80°C to 130°C and ensure a sufficient reaction time, typically between 1 to 6 hours.[1]
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Ensure Dry Conditions: Use anhydrous solvents and thoroughly dry all glassware before starting the reaction.
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Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent premature work-up.
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Efficient Work-up: During the work-up, ensure complete precipitation of the product. Pouring the reaction mixture into water is a common method to precipitate the crude product.[1]
Q2: I am observing a significant amount of a side product that I suspect is N-alkylated. How can I confirm this and prevent its formation?
A2: N-alkylation is a known side reaction in this synthesis, where the alkyl group from the 1,3-dihalogenated propane reacts with the amino group of the p-aminobenzoic acid salt instead of the carboxylate group.[1] This is more likely to occur at higher reaction temperatures.[1]
Confirmation of N-alkylation:
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NMR Spectroscopy: In the 1H NMR spectrum, N-alkylation will result in signals corresponding to protons on the carbon adjacent to the nitrogen. These will likely appear as a multiplet in a different region compared to the O-alkylated product's propanediyl protons.
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Mass Spectrometry: The N-alkylated impurity will have the same molecular weight as the desired product, but its fragmentation pattern may differ.
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Chromatography: N-alkylated impurities will likely have different retention times on HPLC or TLC compared to the desired product.
Prevention of N-alkylation:
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Temperature Control: The most effective way to minimize N-alkylation is to maintain the reaction temperature within the recommended range of 80°C to 130°C.[1]
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Choice of Dihalogenated Propane: While 1,3-dichloropropane is commonly used, 1,3-dibromopropane or 1-bromo-3-chloropropane can also be employed.[1] The reactivity of the halide can influence the propensity for side reactions.
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Solvent Choice: The use of an aprotic polar solvent, such as dimethyl sulfoxide (DMSO), is recommended to reduce side reactions.[1]
Q3: The color of my final product is off-white or brownish instead of the expected white/yellowish powder. What could be the reason and how can I purify it?
A3: A discolored product often indicates the presence of impurities, which could be residual starting materials, side products, or degradation products. The primary amino groups in Propane-1,3-diyl bis(4-aminobenzoate) are susceptible to oxidation, which can lead to colored impurities.
Purification:
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Recrystallization: This is a highly effective method for purifying the final product. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Water-insoluble solvents like ethylene chloride, dichloroethane, or chlorobenzene can be used for recrystallization after an initial water wash.[1]
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Activated Carbon (Charcoal) Treatment: If the discoloration is due to colored impurities, a small amount of activated carbon can be added to the hot solution during recrystallization to adsorb these impurities. Be cautious not to use an excessive amount, as it can also adsorb the desired product.
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Column Chromatography: For small-scale purifications or to remove stubborn impurities, silica gel column chromatography can be employed.
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests the presence of impurities that disrupt the crystal lattice. To address this, further purification, such as another round of recrystallization, is recommended. The melting point of pure Propane-1,3-diyl bis(4-aminobenzoate) is reported to be in the range of 124-127 °C.
Data Presentation
Table 1: Recommended Reaction Parameters for the Alkali Metal Salt Route
| Parameter | Recommended Conditions | Rationale |
| Starting Materials | p-Aminobenzoic acid alkali metal salt (e.g., sodium or potassium salt), 1,3-Dihalogenated propane (e.g., 1,3-dichloropropane) | Alkali metal salts are crucial for the reaction to proceed smoothly.[1] |
| Solvent | Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)) | These solvents facilitate the reaction and help to minimize side reactions.[1] |
| Reaction Temperature | 80°C to 130°C | Balances reaction rate and minimizes N-alkylation side reactions.[1] |
| Reaction Time | 1 to 6 hours | Dependent on the reaction temperature; higher temperatures require shorter times.[1] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction, impure starting materials, moisture, side reactions. | Optimize temperature and time, ensure anhydrous conditions, use pure reagents. |
| N-Alkylated Impurity | High reaction temperature (>150°C).[1] | Maintain temperature between 80-130°C.[1] |
| Discolored Product | Oxidation of amino groups, residual impurities. | Recrystallize, possibly with activated carbon treatment. |
| Broad Melting Point | Presence of impurities. | Further purify by recrystallization. |
Experimental Protocols
Detailed Methodology for the Synthesis of Propane-1,3-diyl bis(4-aminobenzoate) via the Alkali Metal Salt Route
This protocol is based on the high-yield synthesis method described in the literature.[1]
Materials:
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p-Aminobenzoic acid
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Alkali metal base (e.g., sodium hydroxide or potassium hydroxide)
-
1,3-Dichloropropane
-
Aprotic polar solvent (e.g., Dimethyl sulfoxide - DMSO)
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Water
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Water-insoluble solvent for recrystallization (e.g., ethylene chloride)
Procedure:
-
Preparation of p-Aminobenzoic Acid Alkali Metal Salt:
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In a suitable reaction vessel, dissolve p-aminobenzoic acid in the chosen aprotic polar solvent.
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Stoichiometrically add the alkali metal base (e.g., an aqueous solution of NaOH) to the solution while stirring. The salt will form in situ.
-
-
Reaction with 1,3-Dichloropropane:
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To the solution containing the p-aminobenzoic acid alkali metal salt, add 1,3-dichloropropane.
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Heat the reaction mixture to a temperature between 80°C and 130°C with continuous stirring.
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Maintain this temperature for 1 to 6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
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After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
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Distill off the reaction solvent under reduced pressure.
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Pour the residue into a beaker of cold water to precipitate the crude Propane-1,3-diyl bis(4-aminobenzoate).
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Collect the precipitated solid by filtration and wash it with water.
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Dry the crude product.
-
-
Purification by Recrystallization:
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Dissolve the crude product in a minimal amount of a hot water-insoluble solvent, such as ethylene chloride.
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If necessary, add a small amount of activated carbon to the hot solution and filter it hot to remove the carbon and any other insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Characterization:
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Determine the melting point of the purified product.
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Obtain 1H NMR, 13C NMR, and IR spectra to confirm the structure and purity of the compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of Propane-1,3-diyl bis(4-aminobenzoate).
Caption: Reaction pathways in the synthesis, highlighting the desired O-alkylation and the N-alkylation side reaction.
References
Technical Support Center: Interpretation of Complex NMR Spectra of Propane-1,3-diyl bis(4-aminobenzoate) Containing Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of polymers incorporating Propane-1,3-diyl bis(4-aminobenzoate).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the NMR analysis of polymers containing the Propane-1,3-diyl bis(4-aminobenzoate) moiety.
Q1: Why are the aromatic signals in my ¹H NMR spectrum overlapping and difficult to assign?
A1: Overlapping aromatic signals are a common challenge with polymers containing multiple aromatic rings. Several factors can contribute to this:
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Similar Chemical Environments: The protons on the p-aminobenzoate rings may have very similar electronic environments, leading to closely spaced chemical shifts.
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Polymer Chain Effects: The polymer backbone can restrict the rotation of the aromatic rings, leading to through-space interactions (e.g., ring-current effects) that can broaden or shift signals.
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Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts of aromatic protons due to solvent-solute interactions. Aromatic solvents like benzene-d6 can induce significant shifts compared to chlorinated solvents like chloroform-d.
Troubleshooting Steps:
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Solvent Change: Acquire spectra in different deuterated solvents (e.g., DMSO-d6, acetone-d6, benzene-d6) to induce differential chemical shifts and potentially resolve overlapping signals[1].
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Higher Magnetic Field: If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase spectral dispersion.
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2D NMR Techniques: Employ two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to identify proton-proton and proton-carbon correlations, which can aid in unambiguous assignment.
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Temperature Variation: Acquiring the spectrum at a higher temperature can sometimes simplify complex multiplets arising from restricted bond rotation (rotamers) by increasing the rate of rotation on the NMR timescale[1].
Q2: The signals for the propane-1,3-diyl linker are broad or show complex splitting. How can I interpret this?
A2: The flexibility of the propane-1,3-diyl linker is a key determinant of the polymer's physical properties and can lead to complex NMR signals.
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Conformational Isomers: The propane linker can exist in different conformations (e.g., gauche, anti) that may be slowly interconverting on the NMR timescale, leading to broadened peaks or multiple sets of signals.
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Viscosity: High polymer concentration can lead to viscous solutions, which restricts molecular tumbling and results in broader lines.
Troubleshooting Steps:
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Dilute the Sample: Reducing the polymer concentration can decrease solution viscosity and sharpen the NMR signals.
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Increase Temperature: Acquiring the spectrum at a higher temperature can increase the rate of conformational exchange, potentially leading to sharper, averaged signals. For very viscous materials, warming to 50-60°C may be necessary to even allow the sample to flow[2].
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1D and 2D NMR: Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to distinguish between CH, CH₂, and CH₃ groups and 2D experiments like HSQC to correlate the proton signals of the linker to their corresponding carbon signals.
Q3: I am having trouble getting accurate integrations for quantitative analysis (qNMR). What are the critical parameters?
A3: Quantitative NMR (qNMR) requires careful optimization of experimental parameters to ensure accuracy.
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Incomplete Relaxation: If the delay time (d1) between scans is too short, nuclei with longer spin-lattice relaxation times (T₁) will not fully relax, leading to attenuated signal intensity and inaccurate integrals. Aromatic protons and carbonyl carbons often have long T₁ values.
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Non-uniform Excitation: The excitation pulse may not uniformly excite all signals across the spectral width.
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Signal-to-Noise Ratio: A low signal-to-noise ratio (S/N) can introduce significant errors in integration. For integration errors of less than 1%, a S/N of at least 250:1 is recommended.
Troubleshooting Steps:
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Optimize Relaxation Delay: Set the relaxation delay (d1) to at least 5 times the longest T₁ value of the protons being quantified. If T₁ values are unknown, a d1 of 30-60 seconds is often a safe starting point for aromatic protons.
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Calibrate the 90° Pulse: Ensure the 90° pulse width is accurately calibrated for your sample.
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Increase Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio[3].
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Use an Internal Standard: For absolute quantification, use a stable, non-reactive internal standard with a known concentration and a simple spectrum that does not overlap with your polymer signals[4].
Q4: My spectrum shows broad peaks for all signals. What is the likely cause?
A4: Broad peaks are a common issue in polymer NMR and can arise from several factors:
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High Viscosity: As mentioned, viscous solutions lead to slow molecular tumbling and broad signals.
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Poor Shimming: An inhomogeneous magnetic field across the sample volume will cause significant line broadening.
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Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.
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Incomplete Dissolution: If the polymer is not fully dissolved, the sample will be inhomogeneous, leading to broad lines.
Troubleshooting Steps:
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Optimize Sample Preparation: Ensure the polymer is fully dissolved. Gentle heating or sonication may be required. For highly viscous samples, centrifugation can help to homogenize the sample in the NMR tube[2].
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Improve Shimming: Carefully shim the magnetic field before acquiring data. Using automated shimming routines followed by manual adjustment can often improve line shape.
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Filter the Sample: If paramagnetic impurities are suspected, filtering the sample through a small plug of celite or silica gel may help.
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Check Solvent and Tubes: Ensure you are using high-quality deuterated solvents and clean, unscratched NMR tubes.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shift ranges for polymers containing the Propane-1,3-diyl bis(4-aminobenzoate) moiety. These values are based on data from related polymer systems and may vary depending on the specific polymer structure, solvent, and temperature.
Table 1: Expected ¹H NMR Chemical Shift Ranges
| Protons | Structure Fragment | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to -NH-) | -C₆H ₄-NH- | 6.6 - 7.0 | Doublet |
| Aromatic (ortho to -COO-) | -C₆H ₄-COO- | 7.8 - 8.2 | Doublet |
| Methylene (adjacent to ester) | -COO-CH₂ -CH₂- | 4.2 - 4.5 | Triplet |
| Methylene (central) | -CH₂-CH₂ -CH₂- | 2.1 - 2.4 | Quintet |
| Amine/Urethane NH | -NH - | Variable (often broad) | Singlet |
Table 2: Expected ¹³C NMR Chemical Shift Ranges
| Carbon | Structure Fragment | Expected Chemical Shift (ppm) |
| Carbonyl (ester) | -C OO- | 165 - 168 |
| Aromatic (C-NH) | -C -NH- | 150 - 155 |
| Aromatic (C-COO) | -C -COO- | 120 - 125 |
| Aromatic (CH ortho to -NH-) | -C H- (ortho to NH) | 113 - 115 |
| Aromatic (CH ortho to -COO-) | -C H- (ortho to COO) | 130 - 132 |
| Methylene (adjacent to ester) | -COO-CH₂ -CH₂- | 62 - 65 |
| Methylene (central) | -CH₂-CH₂ -CH₂- | 28 - 32 |
Experimental Protocols
1. Standard ¹H and ¹³C NMR Sample Preparation
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Dissolve the Polymer: Weigh 10-20 mg of the polymer sample into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).
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Ensure Complete Dissolution: Gently agitate the vial to dissolve the polymer. If necessary, gentle heating or sonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
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Transfer to NMR Tube: Using a Pasteur pipette, transfer the polymer solution to a clean, high-quality 5 mm NMR tube.
-
Cap and Label: Cap the NMR tube and label it clearly.
2. Quantitative NMR (qNMR) Protocol
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Sample and Standard Preparation: Accurately weigh (to 0.01 mg) a known amount of the polymer and a suitable internal standard into the same vial[5]. The internal standard should be of high purity, stable, and have signals that do not overlap with the polymer signals[4].
-
Dissolution: Add a precise volume of deuterated solvent to the vial and ensure complete dissolution of both the polymer and the internal standard.
-
Transfer: Transfer the solution to a high-quality NMR tube.
-
NMR Acquisition Parameters:
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of the signals of interest.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
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Ensure the spectral width is large enough to encompass all signals of interest.
-
-
Data Processing:
-
Apply a Fourier transform with minimal or no line broadening.
-
Carefully phase the spectrum manually.
-
Use a high-order polynomial for baseline correction.
-
Integrate the signals of interest and the internal standard signal.
-
-
Calculation: Calculate the concentration of the repeating unit using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛₜₑ / Iₛₜₑ) * (Mₓ / Mₛₜₑ) * (mₛₜₑ / mₓ) * Pₛₜₑ
Where:
-
Cₓ = Purity or concentration of the analyte
-
Iₓ = Integral of the analyte signal
-
Iₛₜₑ = Integral of the standard signal
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Nₓ = Number of protons for the analyte signal
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Nₛₜₑ = Number of protons for the standard signal
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Mₓ = Molar mass of the analyte
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Mₛₜₑ = Molar mass of the standard
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mₓ = Mass of the analyte
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mₛₜₑ = Mass of the standard
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Pₛₜₑ = Purity of the standard
-
Mandatory Visualization
Caption: Troubleshooting workflow for complex NMR spectra of polymers.
References
Technical Support Center: Enhancing Polymer Properties with Propane-1,3-diyl bis(4-aminobenzoate)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing Propane-1,3-diyl bis(4-aminobenzoate) to enhance the mechanical properties of polymers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and characterization of polymers incorporating Propane-1,3-diyl bis(4-aminobenzoate).
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Molecular Weight | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the polymerization is carried out for the recommended duration and at the optimal temperature for the specific polymer system. Monitor the viscosity of the reaction mixture as an indicator of molecular weight build-up. |
| Impurities in monomers or solvent. | Use high-purity monomers and anhydrous solvents. Propane-1,3-diyl bis(4-aminobenzoate) should be of high purity. Solvents should be dried using appropriate methods before use. | |
| Non-stoichiometric ratio of monomers. | Accurately weigh and charge the monomers to ensure a stoichiometric balance between the diamine (Propane-1,3-diyl bis(4-aminobenzoate)) and the diacid chloride or diisocyanate. | |
| Poor Solubility of the Final Polymer | High degree of crystallinity and strong intermolecular hydrogen bonding due to the aromatic nature of the diamine. | Introduce flexible co-monomers into the polymer backbone to disrupt chain packing and reduce crystallinity. Modify the polymer structure to include solubilizing groups. |
| Polymer degradation or cross-linking at high reaction temperatures. | Optimize the reaction temperature to avoid side reactions. Consider using a lower boiling point solvent for the polymerization. | |
| Brittle Polymer Films | Insufficient molecular weight. | Refer to the solutions for "Low Polymer Molecular Weight". Higher molecular weight generally leads to improved toughness. |
| High crystallinity. | Anneal the polymer films at a temperature above the glass transition temperature (Tg) but below the melting temperature (Tm) to modify the crystalline structure. | |
| Inconsistent Mechanical Properties | Non-uniform mixing of monomers during polymerization. | Ensure efficient stirring throughout the polymerization process to achieve a homogeneous reaction mixture. |
| Variations in processing conditions of polymer films or samples. | Standardize the procedure for sample preparation, including solvent casting, melt pressing, and thermal history. | |
| Discoloration of the Polymer | Oxidation of the amine groups in Propane-1,3-diyl bis(4-aminobenzoate) at high temperatures. | Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use antioxidants if necessary. |
| Impurities in the monomers or solvent. | Purify monomers and solvents before use. |
Frequently Asked Questions (FAQs)
1. What is Propane-1,3-diyl bis(4-aminobenzoate) and how does it enhance polymer properties?
Propane-1,3-diyl bis(4-aminobenzoate) is an aromatic diamine that can be used as a monomer or a chain extender in the synthesis of polymers such as polyamides and polyurethanes.[1] Its rigid aromatic rings contribute to increased thermal stability and mechanical strength, while the flexible propane linker can improve processability.[1]
2. What types of polymers can be synthesized using Propane-1,3-diyl bis(4-aminobenzoate)?
It is primarily used in condensation polymerization to produce polyamides (by reaction with diacid chlorides) and polyurethanes or polyureas (by reaction with diisocyanates).[2] It can also be incorporated into poly(ester-amide)s.[1]
3. What are the expected mechanical properties of polymers containing Propane-1,3-diyl bis(4-aminobenzoate)?
The incorporation of this diamine is expected to enhance properties like tensile strength and thermal stability. For instance, poly(urethane-urea) elastomers prepared with Propane-1,3-diyl bis(4-aminobenzoate) as a chain extender have shown a breaking strength of 65 MPa.[3]
4. What are the key considerations for the polycondensation reaction with this diamine?
Key considerations include maintaining a stoichiometric balance of monomers, using anhydrous solvents and an inert atmosphere, and controlling the reaction temperature to prevent side reactions. The purity of all reactants is crucial for achieving high molecular weight polymers.
5. How can I characterize the synthesized polymers?
A variety of techniques can be used for characterization:
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Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide or urethane linkages.[4][5][6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy to elucidate the polymer structure.[4][5][6]
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Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution.[5]
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Differential Scanning Calorimetry (DSC) to measure thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm).[4][7]
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Thermogravimetric Analysis (TGA) to assess thermal stability.[4][7]
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Tensile Testing to evaluate mechanical properties such as tensile strength, modulus, and elongation at break.[6]
Quantitative Data
The following table summarizes the reported mechanical properties of a polymer synthesized using Propane-1,3-diyl bis(4-aminobenzoate).
| Polymer System | Monomer/Chain Extender | Mechanical Property | Value |
| Poly(urethane-urea) Elastomer | Propane-1,3-diyl bis(4-aminobenzoate) | Breaking Strength | 65 MPa[3] |
Experimental Protocols
Synthesis of a Polyamide via Low-Temperature Solution Polycondensation
This protocol provides a general procedure for the synthesis of a polyamide using Propane-1,3-diyl bis(4-aminobenzoate) and a diacid chloride.
Materials:
-
Propane-1,3-diyl bis(4-aminobenzoate)
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Aromatic or aliphatic diacid chloride (e.g., terephthaloyl chloride)
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Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
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Anhydrous lithium chloride (LiCl) (optional, to enhance solubility)
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Argon or Nitrogen gas
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Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific amount of Propane-1,3-diyl bis(4-aminobenzoate) in the anhydrous solvent. If using, add LiCl to the solvent before adding the diamine.
-
Purge the flask with inert gas and cool the solution to 0-5 °C in an ice bath.
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Slowly add an equimolar amount of the diacid chloride to the stirred solution.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
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Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.
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Filter the precipitated polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
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Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships relevant to the use of Propane-1,3-diyl bis(4-aminobenzoate) in polymer synthesis.
Caption: Experimental workflow for polyamide synthesis and characterization.
Caption: Structure-property relationship of PDBA in polymers.
References
- 1. Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 6. specialchem.com [specialchem.com]
- 7. measurlabs.com [measurlabs.com]
Optimizing reaction temperature for Propane-1,3-diyl bis(4-aminobenzoate) synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the reaction temperature for the synthesis of Propane-1,3-diyl bis(4-aminobenzoate).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Propane-1,3-diyl bis(4-aminobenzoate)?
A1: The most common methods include:
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Fischer Esterification: This is a direct synthesis method involving the reaction of 1,3-propanediol with two equivalents of 4-aminobenzoic acid in the presence of an acid catalyst.[1][2]
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Reaction with Dihalogenated Propane: A higher-yielding alternative involves reacting an alkali metal salt of p-aminobenzoic acid, such as sodium p-aminobenzoate, with a 1,3-dihalogenated propane like 1,3-dichloropropane in an aprotic polar solvent.[1][3]
Q2: What is the optimal temperature range for the synthesis of Propane-1,3-diyl bis(4-aminobenzoate)?
A2: The optimal temperature depends on the chosen synthetic route. For the reaction involving a p-aminobenzoic acid alkali metal salt and a dihalogenated propane, a temperature range of 60°C to 150°C is generally employed, with a preferred range of 80°C to 130°C.[3] Temperatures below 60°C can lead to very slow reaction rates, while temperatures exceeding 150°C may promote side reactions like N-alkylation.[3] For Fischer esterification, the reaction is often carried out at the reflux temperature of the alcohol used, which, in the case of ethanol, is around 78°C.[4]
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: The primary side reaction of concern is N-alkylation, where the dihalogenated propane reacts with the amino group of p-aminobenzoic acid instead of the carboxyl group.[3] This is more likely to occur at higher temperatures.[3] Other potential side reactions include the formation of mono-esterified products and polymerization, especially if reaction conditions are not carefully controlled.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress.[5] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. The reaction is considered complete when the starting material spots are no longer visible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction by TLC. For reactions with dihalogenated propane, ensure the temperature is within the 80°C to 130°C range.[3] |
| Inefficient catalyst (for Fischer Esterification). | Ensure the acid catalyst (e.g., H₂SO₄) is fresh and added in the correct stoichiometric amount, especially if basic groups are present in the substrate.[4] | |
| Presence of water in reactants or solvent. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Water can interfere with the esterification equilibrium.[6] | |
| Presence of Impurities in the Final Product | Reaction temperature is too high. | Reduce the reaction temperature to minimize side reactions like N-alkylation. A temperature above 150°C is known to cause side reactions.[3] |
| Incomplete reaction. | Extend the reaction time and monitor by TLC until the starting materials are fully consumed. | |
| Inadequate purification. | Recrystallize the crude product from a suitable solvent system to remove unreacted starting materials and byproducts. | |
| Formation of a Precipitate During Reaction | Formation of the hydrogen sulfate salt of p-aminobenzoic acid (in Fischer Esterification). | This is an expected intermediate and should dissolve as the reaction proceeds and is heated.[4] |
| Product is insoluble in the reaction solvent at room temperature. | Ensure adequate stirring and heating to maintain a homogeneous reaction mixture. |
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol is adapted from the synthesis of benzocaine, a similar ester of p-aminobenzoic acid.[4]
Materials:
-
p-Aminobenzoic acid
-
1,3-Propanediol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine p-aminobenzoic acid (2 equivalents) and 1,3-propanediol (1 equivalent).
-
Slowly add concentrated sulfuric acid (catalytic amount) to the stirred mixture. A precipitate may form.[4]
-
Heat the mixture to a gentle reflux for 1-2 hours. The precipitate should dissolve as the reaction progresses.[4]
-
Monitor the reaction by TLC until the p-aminobenzoic acid is consumed.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Neutralize the solution by slowly adding 10% sodium carbonate solution until gas evolution ceases and the pH is basic.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure Propane-1,3-diyl bis(4-aminobenzoate).
Visualizations
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Relationship between reaction temperature and outcomes.
References
- 1. Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US4476318A - Process for the preparation of 1,3-propanediol bis(p-aminobenzoate) - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Propane-1,3-diyl bis(4-aminobenzoate) and Other Chain Extenders in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Chain Extender for Polymer Synthesis
In the synthesis of high-performance polymers, such as polyurethanes and polyureas, the choice of a chain extender is a critical determinant of the final material's properties. This guide provides a comparative analysis of Propane-1,3-diyl bis(4-aminobenzoate) (PDBA), an aromatic diamine, against other commonly used chain extenders. By examining key performance metrics through experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Propane-1,3-diyl bis(4-aminobenzoate), also known as 1,3-propanediol bis(p-aminobenzoate), is recognized for its ability to impart significant improvements in the thermal and mechanical properties of polymers.[1] Its aromatic nature and the presence of two primary amine groups allow for the formation of rigid, well-defined hard segments within the polymer matrix, leading to enhanced performance characteristics.[2]
Comparative Performance Data
The selection of a chain extender directly influences the mechanical strength, thermal stability, and elasticity of the resulting polymer. The following table summarizes quantitative data from various studies, comparing the performance of polyurethanes synthesized with Propane-1,3-diyl bis(4-aminobenzoate) to those prepared with other common chain extenders. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Chain Extender | Type | Tensile Strength (MPa) | Elongation at Break (%) | Tear Strength (kgf/cm) | Thermal Stability (Decomposition Temp.) | Reference |
| Propane-1,3-diyl bis(4-aminobenzoate) (PDBA) | Aromatic Diamine | 65 | - | - | Good heat resistance up to 300 °C | [1] |
| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | Aromatic Diamine | Weaker than PDBA with catalyst | - | Weaker than PDBA with catalyst | - | |
| Ethylene Diamine (EDA) | Aliphatic Diamine | 200.34 | 610.57 | 86.89 | TGA shows multi-step degradation | [3] |
| 1,4-Butanediamine (BDA) | Aliphatic Diamine | 150 | 730 | 60.7 | TGA shows multi-step degradation | [3] |
| 1,6-Hexamethylenediamine (HMDA) | Aliphatic Diamine | 105 | 800 | 55.8 | TGA shows multi-step degradation | [3] |
| 1,4-Butanediol (BDO) | Aliphatic Diol | - | - | - | Initial degradation around 300 °C | [4] |
| Furanic/Aromatic Diamine Mixtures | Aromatic Diamine | Higher than aliphatic diols | Lower than aliphatic diols | - | Degradation temp. shifted 90 °C upwards | [5] |
Key Observations:
-
Superior Mechanical Strength: Poly(urethane-urea) elastomers synthesized with Propane-1,3-diyl bis(4-aminobenzoate) exhibit excellent mechanical properties, with a reported breaking strength of 65 MPa.[1]
-
Enhanced Thermal Stability: The incorporation of aromatic diamine chain extenders like PDBA significantly enhances the thermal stability of polyurethanes. Studies have shown that PDBA-based elastomers have good heat resistance up to 300 °C.[1] In comparison, polyurethanes with furanic or aromatic diamine chain extenders show a degradation temperature shifted upwards by as much as 90 °C compared to those with aliphatic diols.[5]
-
Structure-Property Relationship: The performance of aliphatic diamine chain extenders is influenced by the number of carbon atoms in their chains. Generally, a decrease in the number of carbons leads to an increase in tensile strength, tear strength, and hardness.[3][6]
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, detailed methodologies for key experiments are provided below.
General Synthesis of Polyurethane Elastomers
A common method for synthesizing polyurethane elastomers involves a two-step prepolymer process.
Materials:
-
Polyol (e.g., Poly(ethylene glycol adipate) - PEGA)
-
Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI)
-
Chain Extender (e.g., Propane-1,3-diyl bis(4-aminobenzoate) - PDBA)
-
Solvent (e.g., Acetone)
Procedure:
-
Prepolymer Synthesis: The polyol is first dissolved in a suitable solvent. The diisocyanate is then added to this solution, and the mixture is stirred vigorously for a specific duration at a controlled temperature to form an NCO-terminated prepolymer. The molar ratio of NCO to OH groups is a critical parameter to control.
-
Chain Extension: The chain extender, dissolved in the same solvent, is then added to the prepolymer solution. The mixture is stirred until a viscous solution is formed.
-
Casting and Curing: The resulting polymer solution is poured into a mold (e.g., a Petri dish) and cured at a specific temperature and humidity for a set period to allow for complete solvent evaporation and polymer crosslinking.[2] The final polymer film can then be used for characterization.
Mechanical Property Testing
Tensile Testing:
-
Specimen Preparation: Dumbbell-shaped specimens are cut from the cured polymer films according to standard specifications (e.g., ASTM D412).
-
Test Procedure: The tensile properties (tensile strength, elongation at break, and Young's modulus) are measured using a universal testing machine (UTM) at a constant crosshead speed.
Tear Strength:
-
Specimen Preparation: Angle-shaped specimens are prepared from the cured polymer films.
-
Test Procedure: The tear strength is determined using a UTM, measuring the force required to propagate a tear at a constant speed.
Thermal Analysis
Thermogravimetric Analysis (TGA):
-
Procedure: A small sample of the polymer is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The weight loss of the sample is recorded as a function of temperature to determine the thermal stability and decomposition profile of the material.[7]
Dynamic Mechanical Analysis (DMA):
-
Procedure: A rectangular film specimen is subjected to a sinusoidal stress, and the resulting strain is measured.[8] By varying the temperature, the storage modulus (E'), loss modulus (E''), and tan delta can be determined, providing information on the glass transition temperature and viscoelastic properties of the polymer.[9][10]
Visualizing Experimental and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: A typical workflow for synthesizing and characterizing polymers with different chain extenders.
Caption: The relationship between reactants, polymer structure, and final material properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. Dynamic mechanical analysis - Wikipedia [en.wikipedia.org]
- 9. Polymeric materials | DMA Analysis | EAG Laboratories [eag.com]
- 10. Basics of Dynamic Mechanical Analysis (DMA) | Anton Paar Wiki [wiki.anton-paar.com]
Comparative study of polyurethanes synthesized with different diamines
A Comparative Study of Polyurethanes Synthesized with Different Diamines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of diamine chain extender in polyurethane synthesis is a critical determinant of the final polymer's properties. This guide provides a comparative analysis of polyurethanes synthesized with various diamines, supported by experimental data from recent studies. We will delve into the influence of different diamine structures on the thermal, mechanical, and morphological characteristics of polyurethanes.
The selection of a diamine chain extender significantly impacts the hard segment of the polyurethane, which in turn governs properties like thermal stability, tensile strength, and elasticity. This guide will explore the differences between aromatic and aliphatic diamines, as well as more complex diamine-diamide structures, and their effect on the final polymer.
Comparative Performance Data
The following tables summarize the quantitative data from studies comparing polyurethanes synthesized with different diamine chain extenders.
Table 1: Thermal Properties of Polyurethane-Imide Elastomers (PUIEs) with Various Diamines [1][2]
| Diamine Type | Diamine Used | 5% Weight Loss Temp (T₅) (°C) | 50% Weight Loss Temp (T₅₀) (°C) |
| Aliphatic | 1,2-ethylene diamine | 345 | ~440 |
| Aliphatic | 1,6-hexamethylene diamine | 356 | ~440 |
| Aliphatic | 1,12-dodecamethylene diamine | 350 | ~440 |
| Aromatic | p-phenylene diamine | 352 | ~440 |
| Aromatic | 4,4'-oxydianiline | 355 | ~440 |
| Aromatic | 1,3-bis(4-aminophenoxy)benzene | 351 | ~440 |
Table 2: Mechanical Properties of Polyurethane-Imide Elastomers (PUIEs) with Various Diamines [2]
| Diamine Type | Diamine Used | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| Aliphatic | 1,2-ethylene diamine | 10.8 | 380 | 83 |
| Aliphatic | 1,6-hexamethylene diamine | 8.5 | 420 | 80 |
| Aliphatic | 1,12-dodecamethylene diamine | 6.2 | 450 | 75 |
| Aromatic | p-phenylene diamine | 15.2 | 350 | 92 |
| Aromatic | 4,4'-oxydianiline | 12.5 | 390 | 88 |
| Aromatic | 1,3-bis(4-aminophenoxy)benzene | 11.3 | 410 | 85 |
Table 3: Mechanical Properties of Polyurethane Dispersions (PUDs) with Different Diamine Extenders [3]
| Diamine Extender | Tensile Strength (MPa) | Tear Strength (kN/m) | Elongation at Break (%) | Hardness (Shore A) |
| Ethylenediamine (EDA) | 35.2 | 55.1 | 550 | 85 |
| 1,4-Butanediamine (BDA) | 30.5 | 48.3 | 480 | 80 |
| 1,6-Hexamethylenediamine (HMDA) | 25.8 | 42.5 | 420 | 75 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of polyurethanes are crucial for reproducibility and further research.
Synthesis of Polyurethane-Imide Elastomers (PUIEs)[1]
-
Prepolymer Synthesis: 4,4'-diphenylmethane diisocyanate (MDI) and polytetramethylene glycol (PTMG, Mw: 1000) are reacted in a flask.
-
Imide Ring Formation: Pyromellitic dianhydride is added to the prepolymer solution.
-
Chain Extension: A solution of the respective aromatic or aliphatic diamine is added to the mixture for liquid polymerization.
-
Curing: The resulting solution is poured into a mold and cured to form an elastomeric sheet.
Characterization Techniques
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the synthesized polyurethanes, identifying characteristic peaks for N-H, C=O, and C-O-C stretching.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state 13C CP/MAS NMR can be used to further elucidate the structure of the polyurethane, showing peaks for urethane, imide, and diamine carbons.[1]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymers by measuring weight loss as a function of temperature.[1][3][4]
-
Differential Scanning Calorimetry (DSC): To analyze the thermal transitions of the polyurethanes, such as the glass transition temperature (Tg).[5][6]
-
Mechanical Testing: Tensile strength, elongation at break, and hardness are measured using a tensile testing machine according to ASTM standards.[1][3][7]
Visualizing the Synthesis and Logic
The following diagrams illustrate the general workflow for polyurethane synthesis and the logical relationship between the choice of diamine and the resulting polymer properties.
Caption: General workflow for the two-step synthesis of polyurethanes.
Caption: Relationship between diamine structure and polyurethane properties.
Conclusion
The choice of diamine chain extender is a powerful tool for tuning the properties of polyurethanes. Aromatic diamines generally lead to polyurethanes with higher thermal stability and mechanical strength compared to their aliphatic counterparts.[2] This is attributed to the rigid nature of the aromatic rings, which enhances the hard segment domains. Conversely, aliphatic diamines can impart greater flexibility and lower hardness to the resulting polymer.[2] The length of the aliphatic chain also plays a role, with shorter chains generally leading to harder and stronger materials.[3] For specialized applications, diamine-diamide extenders can be used to create polyurethanes with well-defined, monodisperse hard segments, leading to sharp melting transitions and good elastic properties.[5][7] This guide provides a foundational understanding and a starting point for researchers to select the appropriate diamine for their specific polyurethane synthesis and application needs.
References
- 1. Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubsapp.acs.org [pubsapp.acs.org]
Cross-Validation of Analytical Data for Propane-1,3-diyl bis(4-aminobenzoate): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical data for Propane-1,3-diyl bis(4-aminobenzoate) and compares its performance with key alternatives used in various industrial applications, including as a curing agent for epoxy resins and a chain extender for polyurethanes. The information presented is intended to assist researchers and professionals in making informed decisions regarding material selection and application.
Executive Summary
Propane-1,3-diyl bis(4-aminobenzoate), also known as PDBA, is an aromatic diamine that serves as a versatile building block in polymer chemistry. This guide benchmarks its analytical profile and performance characteristics against three common alternatives: 4,4'-Methylenebis(2-chloroaniline) (MOCA), Diethyltoluenediamine (DETDA), and Poly(1,4-butanediol)bis(4-aminobenzoate). The comparison encompasses physical and chemical properties, analytical characterization data, and performance in polyurethane coatings. While direct comparative studies for all alternatives under identical conditions are limited, this guide consolidates available data to provide a thorough overview.
Physicochemical Properties of Propane-1,3-diyl bis(4-aminobenzoate) and Alternatives
A summary of the key physicochemical properties of Propane-1,3-diyl bis(4-aminobenzoate) and its alternatives is presented in Table 1. These properties are crucial for determining the processing conditions and predicting the final characteristics of the resulting polymers.
| Property | Propane-1,3-diyl bis(4-aminobenzoate) | 4,4'-Methylenebis(2-chloroaniline) (MOCA) | Diethyltoluenediamine (DETDA) | Poly(1,4-butanediol)bis(4-aminobenzoate) |
| CAS Number | 57609-64-0 | 101-14-4 | 68479-98-1 | 54667-43-5 |
| Molecular Weight ( g/mol ) | 314.34 | 267.16 | 178.28 | ~470 |
| Appearance | Powder (Granular) | Tan-colored pellets or flakes | Transparent Liquid | Light yellow to amber transparent liquid |
| Melting Point (°C) | 124-127[1] | 100–109 | Not Applicable | 56 |
| Density (g/mL at 25°C) | 1.14[1] | 1.44 | 1.013 | 1.07 |
| Amine Equivalent Weight | 157 | - | - | - |
| Viscosity (cP) | Not Applicable | Not Applicable | - | 300 (at 85°C) |
Comparative Performance in Polyurethane Coatings: PDBA vs. MOCA
A direct comparative study on the performance of Propane-1,3-diyl bis(4-aminobenzoate) (PDBA) and 4,4'-Methylenebis(2-chloroaniline) (MOCA) as crosslinking agents in polyurethane coating films revealed significant differences in their reactivity and the mechanical properties of the resulting films[2].
| Performance Metric | Polyurethane with PDBA | Polyurethane with MOCA |
| Initial Viscosity | Higher | Lower |
| Pot Life | Much longer | Shorter |
| Tensile Strength | Weaker | Stronger |
| Tear Strength | Weaker | Stronger |
The lower reactivity of PDBA results in a longer pot life, which can be advantageous in certain applications requiring longer processing times. However, this is accompanied by weaker mechanical properties in the final coating. The study suggests that the reactivity of PDBA can be enhanced with the use of appropriate catalysts to achieve properties comparable to those of MOCA-based polyurethanes[2].
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize these compounds are outlined below.
Differential Scanning Calorimetry (DSC) for Curing Profile Analysis
Objective: To determine the curing characteristics, including the onset and peak curing temperatures, and the total heat of reaction.
Methodology:
-
A sample of the uncured resin mixture (e.g., epoxy resin and diamine curing agent) weighing 5-10 mg is placed in an aluminum DSC pan.
-
An empty pan is used as a reference.
-
The sample is heated in a DSC instrument at a constant rate, typically 10°C/min, under a nitrogen atmosphere.
-
The heat flow as a function of temperature is recorded.
-
The resulting thermogram is analyzed to determine the onset temperature, peak exothermic temperature, and the total enthalpy of the curing reaction by integrating the area under the exothermic peak.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To assess the thermal stability of the cured polymers.
Methodology:
-
A cured polymer sample (10-20 mg) is placed in a TGA crucible.
-
The sample is heated at a constant rate, typically 10°C/min, under a nitrogen or air atmosphere.
-
The weight loss of the sample is recorded as a function of temperature.
-
The resulting TGA curve is analyzed to determine the onset of decomposition temperature and the temperature at which maximum weight loss occurs.
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis
Objective: To identify the functional groups present in the monomers and to monitor the curing process by observing the disappearance of reactant peaks and the appearance of product peaks.
Methodology:
-
A small amount of the sample (liquid or solid) is placed on the ATR crystal of the FTIR spectrometer.
-
The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
For monitoring curing, spectra are taken at different time intervals during the reaction.
-
The spectra are analyzed to identify characteristic absorption bands of functional groups such as N-H (amines), C=O (esters), and epoxy rings.
High-Performance Liquid Chromatography (HPLC) for Purity and Composition Analysis
Objective: To determine the purity of the diamine compounds and to analyze the composition of reaction mixtures.
Methodology:
-
A standard solution of the analyte is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The sample is dissolved in the mobile phase.
-
The sample solution is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
A gradient or isocratic elution is performed using a mobile phase appropriate for the separation of aromatic amines.
-
The retention time and peak area are used for qualitative and quantitative analysis, respectively.
Tensile Testing for Mechanical Properties (ASTM D882)
Objective: To determine the tensile properties of the cured polymer films, such as tensile strength, elongation at break, and Young's modulus.
Methodology:
-
The cured polymer is cast into thin films of uniform thickness.
-
Dog-bone-shaped specimens are cut from the films according to ASTM D882 specifications[3][4][5][6].
-
The dimensions (width and thickness) of the specimen's gauge section are measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of crosshead displacement until it fractures.
-
The load and displacement are recorded throughout the test.
-
Stress-strain curves are generated, and the key mechanical properties are calculated.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for DSC analysis of curing profile.
Caption: Workflow for TGA analysis of thermal stability.
Caption: Workflow for tensile testing of polymer films.
Conclusion
Propane-1,3-diyl bis(4-aminobenzoate) is a viable alternative to traditional aromatic diamine curing agents and chain extenders, offering distinct advantages in terms of longer pot life in polyurethane formulations. However, its lower reactivity may necessitate the use of catalysts to achieve mechanical properties comparable to those of materials cured with more reactive diamines like MOCA. Further direct comparative studies with other alternatives such as DETDA and Poly(1,4-butanediol)bis(4-aminobenzoate) under standardized conditions are warranted to fully elucidate its performance profile. The experimental protocols and workflows provided in this guide offer a framework for conducting such cross-validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Propane-1,3-diyl bis(4-aminobenzoate): An Environmental Perspective
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of two primary synthesis routes for Propane-1,3-diyl bis(4-aminobenzoate), with a focus on environmental impact, supported by experimental data.
Propane-1,3-diyl bis(4-aminobenzoate), a crucial diamine monomer in the synthesis of polyurethanes and other polymers, can be synthesized through various chemical pathways. This guide provides a comparative analysis of two prominent methods: Fischer esterification and a Williamson-like ether synthesis. The selection of a synthesis route can have significant implications for environmental impact, efficiency, and safety. This document aims to provide a clear, data-driven comparison to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Fischer Esterification | Route 2: Williamson-like Synthesis |
| Starting Materials | 1,3-Propanediol, 4-Aminobenzoic acid | Alkali metal salt of p-aminobenzoic acid, 1,3-Dihalogenated propane |
| Catalyst | Strong acid (e.g., H₂SO₄) | Phase Transfer Catalyst (optional) |
| Solvent | Excess alcohol or high-boiling inert solvent | Aprotic polar solvent (e.g., DMF, DMSO) |
| Reaction Temperature | Reflux (typically >100°C) | 80 - 130°C[1] |
| Reaction Time | Several hours to overnight | 1 - 6 hours[1] |
| Byproducts | Water | Alkali metal halide (e.g., NaCl) |
| Reported Yield | Generally moderate (can be ~65% without optimization)[2] | High[1] |
| Key Environmental Considerations | Use of strong acid catalyst, potential for solvent waste. | Use of polar aprotic solvents, halogenated starting material. |
The Underpinnings: Reaction Pathways
A visual representation of the two synthesis routes provides a clear understanding of the chemical transformations involved.
Caption: Comparative diagram of Fischer esterification and Williamson-like synthesis pathways.
In Detail: Experimental Protocols
Route 1: Fischer Esterification of 1,3-Propanediol with 4-Aminobenzoic Acid
This protocol is based on established Fischer esterification procedures for similar aromatic amino acids.[3][4]
Materials:
-
4-Aminobenzoic acid
-
1,3-Propanediol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2 molar equivalents of 4-aminobenzoic acid with 1 molar equivalent of 1,3-propanediol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker of cold water.
-
Neutralize the solution by slowly adding 10% sodium carbonate solution until the pH is approximately 8. The product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure Propane-1,3-diyl bis(4-aminobenzoate).
Route 2: Synthesis from an Alkali Metal Salt of p-Aminobenzoic Acid and 1,3-Dihalopropane
This protocol is adapted from a patented procedure.[1]
Materials:
-
Sodium p-aminobenzoate
-
1,3-Dichloropropane
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and condenser, charge sodium p-aminobenzoate and the aprotic polar solvent (e.g., DMF).
-
Heat the mixture to the reaction temperature (e.g., 100-120°C) with stirring.
-
Slowly add 1,3-dichloropropane to the heated mixture.
-
Maintain the reaction at this temperature for approximately 3 hours.
-
After the reaction is complete, cool the mixture.
-
The product can be isolated by pouring the reaction mixture into water, which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash with water, and dry to yield Propane-1,3-diyl bis(4-aminobenzoate).
Environmental Impact and Green Chemistry Considerations
Route 1: Fischer Esterification
The primary advantage of Fischer esterification lies in its high atom economy, with water being the only byproduct.[5] However, the use of a strong acid catalyst like sulfuric acid presents environmental and safety challenges. The neutralization of the acid during workup generates a significant amount of salt waste. The reaction is also reversible, often requiring a large excess of one reactant or the removal of water to drive the reaction to completion, which can increase energy consumption and solvent use.
Route 2: Williamson-like Synthesis
This route is often reported to have higher yields and shorter reaction times compared to Fischer esterification.[6] The use of aprotic polar solvents like DMF and DMSO is a significant environmental concern due to their high boiling points, toxicity, and difficulty in recycling. The starting material, 1,3-dihalopropane, is a halogenated organic compound, which can have negative environmental impacts. However, this method avoids the use of strong acids and the associated neutralization waste. The main byproduct is a simple inorganic salt, which is generally easier to manage than acidic waste streams.
Conclusion
Both synthesis routes present a trade-off between yield, reaction conditions, and environmental impact. The Fischer esterification is a more atom-economical process with a benign byproduct (water), but it suffers from the use of a strong acid catalyst and potentially lower yields due to its reversible nature. The Williamson-like synthesis offers higher yields and faster reaction times but utilizes environmentally persistent polar aprotic solvents and halogenated starting materials.
For researchers prioritizing "green" chemistry principles, modifications to the Fischer esterification, such as the use of solid acid catalysts, could mitigate some of its environmental drawbacks. For industrial applications where high yield and throughput are paramount, the Williamson-like synthesis may be preferred, with a strong emphasis on solvent recovery and recycling to minimize its environmental footprint. The choice of synthesis route will ultimately depend on the specific requirements of the application, including scale, purity, cost, and environmental considerations.
References
- 1. US4476318A - Process for the preparation of 1,3-propanediol bis(p-aminobenzoate) - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 | Benchchem [benchchem.com]
Peer-reviewed research validating the applications of Propane-1,3-diyl bis(4-aminobenzoate)
For researchers, scientists, and drug development professionals, Propane-1,3-diyl bis(4-aminobenzoate) emerges as a versatile diamine with significant potential in the formulation of advanced polymers. This guide provides an objective comparison of its performance against established alternatives in key applications, supported by peer-reviewed experimental data, to inform material selection and development.
Propane-1,3-diyl bis(4-aminobenzoate), also known as 1,3-Propanediol bis(4-aminobenzoate) or PDBA, is primarily utilized as a chain extender and curing agent in the synthesis of polyurethanes and epoxy resins. Its unique molecular structure, featuring a flexible propane linker and two aromatic amine functionalities, imparts desirable properties to the resulting polymers, including enhanced flexibility, good thermal stability, and, in some formulations, improved biocompatibility. This guide will delve into its validated applications, comparing its performance with that of other common agents.
Polyurethane Formulations: A Safer Alternative to MOCA
In the production of polyurethane coatings and elastomers, PDBA presents itself as a viable, less toxic alternative to the widely used but carcinogenic crosslinking agent 4,4'-Methylenebis(2-chloroaniline) (MOCA). Research directly comparing the two provides valuable insights into their relative performance.
A study by Hahn et al. investigated the properties of polyurethane coating films prepared with either PDBA or MOCA as the crosslinking agent. The results highlight key differences in reactivity and mechanical properties.
| Property | Polyurethane with MOCA | Polyurethane with PDBA (uncatalyzed) | Polyurethane with PDBA (catalyzed with Pb(II)-octoate) |
| Pot Life | Shorter | Significantly Longer | Similar to MOCA |
| Tensile Strength | Higher | Weaker | Close to MOCA |
| Elongation | Lower | Higher | Close to MOCA |
| Tear Strength | Higher | Weaker | Close to MOCA |
Table 1: Comparison of mechanical properties of polyurethane coatings with different crosslinking agents.
The lower reactivity of PDBA results in a longer pot life, which can be advantageous for certain processing applications. However, this lower reactivity also leads to inferior mechanical properties in the final polyurethane film when uncatalyzed. The addition of a suitable catalyst, such as Pb(II)-octoate, can enhance the reactivity of PDBA, resulting in polyurethane coatings with mechanical properties comparable to those formulated with MOCA.
Experimental Protocol: Synthesis of Polyurethane Coating Films
The following is a summarized experimental protocol based on the methodology described by Hahn et al. for the preparation of polyurethane coating films.
-
Preparation of the Base Part:
-
Melt either MOCA or PDBA in polyoxypropylene (molecular weight = 2000).
-
Add various additives to the mixture.
-
-
Curing:
-
Use an NCO-terminated toluene diisocyanate prepolymer as the curing agent.
-
For catalyzed PDBA formulations, add a specified amount of Pb(II)-octoate.
-
Mix the base part with the curing agent in an appropriate ratio at room temperature.
-
-
Film Formation:
-
Cast the mixture onto a suitable substrate.
-
Allow the film to cure under controlled temperature and humidity.
-
-
Characterization:
-
Measure pot life by observing the change in viscosity over time.
-
Determine tensile strength, elongation, and tear strength using a universal testing machine according to relevant ASTM standards.
-
Applications in Polyurethane Elastomers
As a chain extender, Propane-1,3-diyl bis(4-aminobenzoate) contributes to the formation of the hard segments in polyurethane elastomers, influencing their mechanical and thermal properties. Research by Gaina et al. on novel poly(urethane-urea) elastomers demonstrated that the inclusion of PDBA as a chain extender resulted in materials with excellent mechanical strength and thermal stability.
The study reported a breaking strength of up to 65 MPa and good heat resistance at temperatures up to 300 °C.[1] This performance is attributed to the ability of the rigid benzene rings in the PDBA structure to promote physical interconnections within the polymer matrix.
Use in Epoxy Resins and Electrically Conductive Adhesives
Propane-1,3-diyl bis(4-aminobenzoate) also functions as a curing agent for epoxy resins. The primary amine groups react with the epoxide rings of the epoxy prepolymer, leading to a cross-linked network. The flexible propane chain in PDBA can impart increased flexibility to the cured epoxy, reducing brittleness. This property is particularly beneficial in applications such as flexible electrically conductive adhesives (ECAs). While qualitative reports suggest a positive impact on the electrical, mechanical, and thermal properties of ECAs, a lack of comprehensive, peer-reviewed quantitative comparative data with other flexible curing agents currently limits a detailed performance analysis in this area.
Biocompatibility and Signaling Pathways
The use of PDBA in the synthesis of biodegradable and biocompatible polyurethanes for biomedical applications has been explored.[2][3] The rationale is that the ester linkages in PDBA can be hydrolyzed, and the resulting p-aminobenzoic acid (PABA) derivatives are potentially non-toxic. However, there is currently no peer-reviewed research available that directly investigates the signaling pathways affected by PDBA or its degradation products. For drug development professionals, this represents a critical knowledge gap that necessitates further toxicological and biocompatibility studies to validate its safety for in vivo applications.
Summary and Future Outlook
Propane-1,3-diyl bis(4-aminobenzoate) is a promising alternative to conventional diamines in polymer synthesis, particularly as a less toxic substitute for MOCA in polyurethane production. Its ability to enhance flexibility and maintain good thermal and mechanical properties has been demonstrated. However, to broaden its adoption, further research is required to:
-
Generate quantitative, comparative data for its performance in epoxy resins and electrically conductive adhesives against a wider range of alternative curing agents.
-
Conduct in-depth biocompatibility and toxicological studies to elucidate any interactions with biological signaling pathways, which is essential for its validation in drug delivery and other biomedical applications.
This guide provides a foundational understanding of the current validated applications of Propane-1,3-diyl bis(4-aminobenzoate). As more research becomes available, a more comprehensive picture of its performance landscape will emerge, further guiding its application in advanced materials and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Biodegradable and Biocompatible Thermoplastic Poly(Ester-Urethane)s Based on Poly(ε-Caprolactone) and Novel 1,3-Propanediol Bis(4-Isocyanatobenzoate) Diisocyanate: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradable and Biocompatible Thermoplastic Poly(Ester-Urethane)s Based on Poly(ε-Caprolactone) and Novel 1,3-Propanediol Bis(4-Isocyanatobenzoate) Diisocyanate: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Molecular Weight of Propane-1,3-diyl bis(4-aminobenzoate): A Comparative Guide to Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methods for Molecular Weight Determination
The accurate determination of molecular weight is a critical step in the characterization of chemical compounds. For a molecule such as Propane-1,3-diyl bis(4-aminobenzoate), with a theoretical molecular weight of approximately 314.34 g/mol [1][2][3], various analytical techniques can be employed for confirmation. This guide provides a detailed comparison of mass spectrometry with other established methods, offering insights into their principles, experimental protocols, and performance to aid researchers in selecting the most suitable approach for their needs.
Executive Summary
Mass spectrometry, particularly with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), stands out for its high accuracy, sensitivity, and specificity in determining the molecular weight of small organic molecules like Propane-1,3-diyl bis(4-aminobenzoate). Alternative methods such as size-exclusion chromatography (SEC) and membrane osmometry provide valuable, albeit often less precise, information and can be advantageous in specific contexts, such as for determining molecular weight distributions in polymer samples.
Quantitative Comparison of Molecular Weight Determination Techniques
The following table summarizes the key performance characteristics of mass spectrometry, size-exclusion chromatography, and membrane osmometry for the analysis of a small molecule like Propane-1,3-diyl bis(4-aminobenzoate).
| Feature | Mass Spectrometry (ESI/MALDI) | Size-Exclusion Chromatography (SEC) | Membrane Osmometry |
| Principle | Measures the mass-to-charge ratio of ionized molecules. | Separates molecules based on their hydrodynamic volume in solution. | Measures the osmotic pressure of a solution to determine molar concentration. |
| Accuracy | High (typically < 5 ppm with high-resolution instruments)[4][5] | Moderate (relative to standards) | Lower (can be affected by membrane permeability and solute-solvent interactions)[6] |
| Precision | High | Moderate | Moderate |
| Mass Range | Broad (suitable for small molecules to large biomolecules) | Dependent on column packing (calibrated for a specific range) | Typically used for macromolecules (>10,000 g/mol )[7] |
| Sample Amount | Picomole to femtomole range | Microgram to milligram range | Milligram range |
| Analysis Time | Rapid (minutes per sample) | Moderate (15-60 minutes per sample) | Slow (can take hours to reach equilibrium)[7] |
| Information Provided | Exact molecular weight, isotopic distribution, fragmentation pattern (structural information) | Molecular weight distribution relative to standards | Number-average molecular weight (Mn) |
| Key Advantages | High accuracy, sensitivity, and specificity. Provides structural information. | Can determine molecular weight distribution. | Absolute method for number-average molecular weight. |
| Key Limitations | Sample must be ionizable. Matrix interference can be an issue in MALDI for low molecular weight compounds.[1] | Requires calibration with appropriate standards. Less accurate for molecules with different shapes than the standards. | Not suitable for small molecules due to membrane permeability. Requires larger sample amounts. |
Experimental Protocols
Detailed methodologies for each technique are provided below to allow for a comprehensive understanding of the experimental workflow.
Mass Spectrometry: Electrospray Ionization (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar organic molecules like Propane-1,3-diyl bis(4-aminobenzoate).
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of Propane-1,3-diyl bis(4-aminobenzoate) in a suitable solvent to a final concentration of approximately 1-10 µM. Recommended solvents include methanol, acetonitrile, or a mixture of water and an organic solvent.[8]
-
To aid in protonation and the formation of the [M+H]⁺ ion, a small amount (typically 0.1%) of a volatile acid, such as formic acid or acetic acid, can be added to the solution.[9]
-
Ensure the sample is fully dissolved and free of any particulate matter by filtration or centrifugation. Avoid using non-volatile buffers or salts (e.g., phosphate buffers, NaCl) as they can interfere with the ionization process and contaminate the instrument.[10]
-
-
Instrumental Analysis:
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.
-
Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
-
Use a heated capillary and a nebulizing gas (e.g., nitrogen) to facilitate desolvation of the droplets and the formation of gas-phase ions.
-
Analyze the ions using a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
-
Acquire the mass spectrum in the positive ion mode to detect the protonated molecule, [C₁₇H₁₈N₂O₄ + H]⁺, which should appear at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound plus the mass of a proton.
-
Alternative Technique 1: Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution. While primarily used for polymers, it can be adapted for small molecules, though its accuracy is dependent on the use of appropriate calibration standards.
Methodology:
-
System Preparation:
-
Select a SEC column with a pore size suitable for the separation of small molecules.
-
Equilibrate the column with a suitable mobile phase (e.g., tetrahydrofuran (THF) or chloroform for organic-soluble compounds) at a constant flow rate.[11]
-
-
Calibration:
-
Prepare a series of solutions of narrow molecular weight standards with known molecular weights that bracket the expected molecular weight of Propane-1,3-diyl bis(4-aminobenzoate).
-
Inject each standard solution into the SEC system and record the elution volume or retention time for each standard.
-
Construct a calibration curve by plotting the logarithm of the molecular weight of the standards against their corresponding elution volumes.
-
-
Sample Analysis:
-
Dissolve a known concentration of Propane-1,3-diyl bis(4-aminobenzoate) in the mobile phase.
-
Inject the sample solution into the SEC system under the same conditions used for the standards.
-
Record the elution volume of the sample peak.
-
Determine the molecular weight of the sample by interpolating its elution volume on the calibration curve.
-
Alternative Technique 2: Membrane Osmometry
Membrane osmometry is an absolute method for determining the number-average molecular weight (Mn) of macromolecules. However, its application to small molecules like Propane-1,3-diyl bis(4-aminobenzoate) is generally not feasible due to the difficulty in finding a truly semipermeable membrane that will retain the small analyte while allowing the solvent to pass through. This technique is more appropriate for polymeric materials. For the purpose of comparison, a general protocol is outlined.
Methodology:
-
Instrument Setup:
-
Install a semipermeable membrane that is permeable to the solvent but not the solute in the osmometer.
-
Fill the reference cell with the pure solvent and the sample cell with the polymer solution.
-
-
Measurement:
-
Allow the system to reach equilibrium, where the osmotic pressure is balanced by the hydrostatic pressure.
-
Measure the osmotic pressure of a series of solutions with different known concentrations of the polymer.
-
-
Data Analysis:
-
Plot the reduced osmotic pressure (osmotic pressure divided by concentration) against the concentration.
-
Extrapolate the plot to zero concentration to obtain the intercept.
-
Calculate the number-average molecular weight from the intercept using the van't Hoff equation.[12]
-
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key steps in each experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ept 121 lecture membrane osmometry | PPTX [slideshare.net]
- 4. Intercomparison study on accurate mass measurement of small molecules in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Method to improve the accuracy of membrane osmometry measures of protein molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WGE Knowledgebase: A new Membrane Osmometry Detector for GPC [wge-dr-bures.de]
- 8. Rutgers_MS_Home [react.rutgers.edu]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 11. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 12. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of Propane-1,3-diyl bis(4-aminobenzoate): A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Propane-1,3-diyl bis(4-aminobenzoate) is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound responsibly.
Propane-1,3-diyl bis(4-aminobenzoate) is a combustible solid that is also classified as an eye irritant.[1] Adherence to proper personal protective equipment (PPE) protocols, including the use of dust masks (type N95 in the US), eye shields, and gloves, is mandatory during handling and disposal.[1]
Disposal Procedures
The primary and recommended method for the disposal of Propane-1,3-diyl bis(4-aminobenzoate) is to engage a licensed professional waste disposal service. This ensures that the material is handled in accordance with all federal, state, and local environmental regulations.
For laboratories equipped with the necessary facilities and permits, an alternative disposal method involves chemical incineration. The procedure is as follows:
-
Solubilization: Dissolve or mix the Propane-1,3-diyl bis(4-aminobenzoate) with a combustible solvent.
-
Incineration: Burn the resulting mixture in a chemical incinerator that is equipped with an afterburner and a scrubber system to neutralize harmful emissions.
Crucially, under no circumstances should Propane-1,3-diyl bis(4-aminobenzoate) or its waste be disposed of into the sewer system. [2]
Any unused product should be disposed of in the same manner as the waste material. Contaminated packaging should also be treated as hazardous waste and disposed of accordingly.
Chemical and Physical Properties
A summary of the key quantitative data for Propane-1,3-diyl bis(4-aminobenzoate) is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₇H₁₈N₂O₄ |
| Molecular Weight | 314.34 g/mol [1][3] |
| Melting Point | 124-127 °C[1] |
| Density | 1.14 g/mL at 25 °C[1] |
| Form | Powder (Granular)[1] |
| CAS Number | 57609-64-0[1] |
Experimental Protocols
The disposal procedures outlined are based on standard hazardous waste management protocols. The key experimental step, where applicable, is the solubilization of the solid waste in a suitable combustible solvent prior to incineration. The choice of solvent should be made by a qualified chemist, considering compatibility and the specific capabilities of the incineration facility.
Disposal Workflow
The logical workflow for the proper disposal of Propane-1,3-diyl bis(4-aminobenzoate) is illustrated in the diagram below.
Caption: Disposal workflow for Propane-1,3-diyl bis(4-aminobenzoate).
References
Personal protective equipment for handling Propane-1,3-diyl bis(4-aminobenzoate)
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of Propane-1,3-diyl bis(4-aminobenzoate) (CAS No. 57609-64-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Hazard Identification and Personal Protective Equipment (PPE)
Propane-1,3-diyl bis(4-aminobenzoate) is a granular powder that is classified as an eye irritant.[1] Adherence to proper PPE protocols is mandatory to prevent contact and inhalation.
Recommended Personal Protective Equipment
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling Propane-1,3-diyl bis(4-aminobenzoate).
| Protection Type | Specific Recommendation | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Prevents inhalation of the powdered chemical. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for larger quantities. | Protects against eye contact with the irritating powder. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Neoprene). | Prevents skin contact. Nitrile gloves may offer limited protection for short-duration tasks, but their resistance to aromatic amines and esters can be poor.[2] |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Engineering Controls and Safe Handling Practices
Engineering controls are physical changes in the workplace that isolate workers from hazards.
-
Ventilation: All handling of Propane-1,3-diyl bis(4-aminobenzoate) that may generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood or other approved local exhaust ventilation system.[3][4]
-
Work Practices:
-
Avoid the formation of dust.
-
Keep containers tightly closed when not in use.
-
Ensure eyewash stations and safety showers are readily accessible.
-
Wash hands thoroughly after handling.
-
Operational and Disposal Plans
A systematic approach to operations and waste disposal is crucial for laboratory safety and environmental compliance.
Experimental Workflow
The following diagram illustrates the logical workflow for handling Propane-1,3-diyl bis(4-aminobenzoate) from receipt to disposal.
Disposal Plan
Propane-1,3-diyl bis(4-aminobenzoate) should be disposed of as non-hazardous chemical waste, in accordance with local, state, and federal regulations.
-
Solid Waste:
-
Collect excess solid material and any contaminated disposable labware (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled, and sealable container.
-
Do not mix with other waste streams.
-
Arrange for pickup by a licensed chemical waste disposal company.
-
-
Empty Containers: Empty containers should be thoroughly rinsed with an appropriate solvent before being discarded as regular waste. The rinsate should be collected and disposed of as chemical waste.
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][7][8][9] Seek immediate medical attention. Do not rub the eyes.[5][6] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms occur. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
References
- 1. 1,3-Propanediol bis(4-aminobenzoate) powder Granular, 98 57609-64-0 [sigmaaldrich.com]
- 2. gloves.com [gloves.com]
- 3. Lab Safety Plan - Hazard Controls | Compliance and Risk Management [kent.edu]
- 4. Chapter 2 - Engineering Controls | Environment, Health and Safety [ehs.cornell.edu]
- 5. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 6. johnsonmemorial.org [johnsonmemorial.org]
- 7. Eye injuries - chemical burns | Better Health Channel [betterhealth.vic.gov.au]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. health.clevelandclinic.org [health.clevelandclinic.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
